2-ethyl-4-nitro-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-ethyl-4-nitrotriazole |
InChI |
InChI=1S/C4H6N4O2/c1-2-7-5-3-4(6-7)8(9)10/h3H,2H2,1H3 |
InChI Key |
PUHOBPBAHALGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.
Introduction
Nitrogen-containing heterocycles, particularly triazoles, are significant scaffolds in the development of pharmaceuticals and energetic materials. The introduction of a nitro group and an ethyl substituent onto the 1,2,3-triazole ring can modulate the molecule's electronic properties, stability, and biological activity. This guide focuses on the synthesis of the this compound isomer, which is typically the major product in the alkylation of 4-nitro-1,2,3-triazole.
Synthesis of this compound
The primary synthetic route to this compound involves the N-alkylation of 4-nitro-2H-1,2,3-triazole. The reaction proceeds via the formation of the triazole anion followed by nucleophilic attack on an ethylating agent.
Reaction Scheme
The synthesis is a two-step process starting from 2H-1,2,3-triazole:
-
Nitration of 2H-1,2,3-triazole: The triazole ring is nitrated to introduce the nitro group at the 4-position.
-
Alkylation of 4-nitro-2H-1,2,3-triazole: The resulting 4-nitro-2H-1,2,3-triazole is then alkylated with an ethylating agent. This reaction yields a mixture of three regioisomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole.
Studies have shown that the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide results in a mixture of the N1, N2, and N3 isomers in a molar ratio of approximately 4:8:1, respectively, making the desired 2-ethyl isomer the predominant product.[1]
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
2.2.1. Synthesis of 4-Nitro-2H-1,2,3-triazole (Precursor)
-
Materials: 2H-1,2,3-triazole, concentrated nitric acid (70%), concentrated sulfuric acid (98%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated sulfuric acid to concentrated nitric acid.
-
To this nitrating mixture, add 2H-1,2,3-triazole portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-2H-1,2,3-triazole.
-
2.2.2. Synthesis of this compound
-
Materials: 4-Nitro-2H-1,2,3-triazole, sodium hydroxide or potassium hydroxide, ethyl bromide, ethanol.
-
Procedure:
-
Dissolve 4-nitro-2H-1,2,3-triazole in ethanol in a round-bottom flask.
-
Add an equimolar amount of sodium hydroxide or potassium hydroxide to the solution and stir until the salt is formed.
-
To this suspension, add ethyl bromide (1.1 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the N-ethylated isomers.
-
The desired this compound can be purified from the isomeric mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The major isomer, this compound, will be the most abundant fraction.
-
Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.
Diagram of the Characterization Workflow:
Caption: Analytical techniques for characterizing the final product.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| Appearance | Expected to be a colorless to pale yellow solid or oil |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of analogous N-alkyl-4-nitro-1,2,3-triazoles.[1]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | s | 1H | CH of triazole ring |
| ~4.6-4.8 | q | 2H | N-CH₂ -CH₃ |
| ~1.5-1.7 | t | 3H | N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-148 | C -NO₂ of triazole ring |
| ~130-133 | C -H of triazole ring |
| ~55-58 | N-CH₂ -CH₃ |
| ~14-16 | N-CH₂-CH₃ |
Table 3: Predicted FTIR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3140-3160 | C-H stretching (triazole ring) |
| ~2980-3000 | C-H stretching (aliphatic) |
| ~1540-1560 | Asymmetric NO₂ stretching |
| ~1340-1360 | Symmetric NO₂ stretching |
| ~1440-1460 | C-N stretching (ring) |
| ~1300-1320 | N-N stretching (ring) |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ |
| Electrospray Ionization (ESI-MS) | 143.0569 |
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound via the alkylation of 4-nitro-2H-1,2,3-triazole. The provided experimental protocols and predicted characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and identification of this and related compounds. The predominance of the desired N2-isomer in the alkylation reaction makes this a feasible synthetic route for obtaining this compound for further investigation and application.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-ethyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-ethyl-4-nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 4-nitro-2H-1,2,3-triazole, and established methodologies to present a thorough predictive and procedural analysis.
Core Physicochemical Properties
The ethylated derivative, this compound, is expected to have physicochemical properties influenced by the addition of the ethyl group to the 4-nitro-2H-1,2,3-triazole core. The following table summarizes key physicochemical data, primarily for the parent compound, to serve as a baseline for understanding the target molecule.
| Property | Value (4-nitro-2H-1,2,3-triazole) | Predicted Value/Information (this compound) |
| Molecular Formula | C₂H₂N₄O₂ | C₄H₆N₄O₂ |
| Molecular Weight | 114.06 g/mol [1][2][3] | 142.11 g/mol |
| Melting Point | 160-161 °C[4] | Expected to be lower than the parent compound due to the ethyl group disrupting crystal packing. |
| Boiling Point | 356.1 °C at 760 mmHg[5] | Expected to be higher than the parent compound due to increased molecular weight and van der Waals forces. |
| Solubility | Data not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and acetone. |
| pKa | Data not available | The triazole ring is weakly basic. The presence of the nitro group further reduces basicity. |
| LogP (calculated) | -0.2[1][6] | Expected to be higher (more lipophilic) than the parent compound due to the addition of the ethyl group. |
| Topological Polar Surface Area (TPSA) | 87.4 Ų[1][6] | 87.4 Ų (The ethyl group is non-polar and does not contribute to the TPSA). |
Synthesis and Characterization
The primary route for the synthesis of this compound is through the alkylation of 4-nitro-1,2,3-triazole.
Experimental Workflow: Synthesis and Characterization
References
An In-depth Technical Guide to 2-Ethyl-4-Nitro-2H-1,2,3-Triazole and its Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, known for its stability and its role as a pharmacophore in a wide array of biologically active compounds.[1] Nitro-substituted triazoles, in particular, are of significant interest due to their potential applications in energetic materials and as intermediates in the synthesis of more complex molecules.[2] This guide focuses on the chemical and physical properties of the 4-nitro-2H-1,2,3-triazole scaffold and discusses the synthesis and potential characteristics of its N-ethyl derivative, 2-ethyl-4-nitro-2H-1,2,3-triazole.
Physicochemical Properties and Structure
While specific data for this compound is unavailable, the properties of the parent compound, 4-nitro-2H-1,2,3-triazole, provide a foundational understanding.
Table 1: Physicochemical Properties of 4-Nitro-2H-1,2,3-Triazole
| Property | Value | Source |
| CAS Number | 84406-63-3 | [2][3][4][5][6] |
| Molecular Formula | C₂H₂N₄O₂ | [3][4] |
| Molecular Weight | 114.06 g/mol | [2][3] |
| IUPAC Name | 4-nitro-2H-1,2,3-triazole | [7] |
| SMILES | C1=NNN=C1--INVALID-LINK--[O-] | [3][7] |
| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N | [2][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% (Commercially available) | [3] |
| Topological Polar Surface Area | 87.4 Ų | [7] |
| XLogP3 | -0.2 | [7] |
Structural Elucidation:
The structure of 4-nitro-2H-1,2,3-triazole consists of a five-membered triazole ring with a nitro group attached at the 4th position. The "2H" designation indicates that a hydrogen atom is attached to the nitrogen at the 2nd position of the triazole ring. The introduction of an ethyl group at this position would yield this compound. The structure of the parent compound is depicted below.
Figure 1. Chemical structure of 4-nitro-2H-1,2,3-triazole.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly described in the literature. However, two primary synthetic strategies can be proposed based on the chemistry of 1,2,3-triazoles:
-
Direct nitration of 2-ethyl-2H-1,2,3-triazole.
-
N-alkylation of 4-nitro-2H-1,2,3-triazole.
Synthesis of the Precursor: 4-Nitro-2H-1,2,3-triazole
The most common method for synthesizing 4-nitro-2H-1,2,3-triazole is through the direct nitration of 2H-1,2,3-triazole.[2][8]
Experimental Protocol: Direct Nitration of 2H-1,2,3-triazole
-
Reagents: 2H-1,2,3-triazole, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 ratio, and cooled in an ice bath.
-
2H-1,2,3-triazole is added portion-wise to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to allow the reaction to go to completion.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
-
Reaction Mechanism: This reaction proceeds via an electrophilic aromatic substitution mechanism. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The triazole ring, acting as the nucleophile, attacks the nitronium ion, preferentially at the C4 position, to form a resonance-stabilized intermediate.[2] Subsequent deprotonation restores the aromaticity of the triazole ring, yielding 4-nitro-2H-1,2,3-triazole.[2]
Proposed Synthesis of this compound
Method A: Direct Nitration of 2-Ethyl-2H-1,2,3-triazole
This approach involves the nitration of a pre-synthesized 2-ethyl-2H-1,2,3-triazole. However, the directing effects of the N-alkyl group must be considered. In the case of 2-methyl-2H-1,2,3-triazole, nitration has been shown to direct the incoming nitro group to the C5 position.[2] It is therefore likely that direct nitration of 2-ethyl-2H-1,2,3-triazole would predominantly yield 2-ethyl-5-nitro-2H-1,2,3-triazole rather than the desired 4-nitro isomer.
Method B: N-Alkylation of 4-Nitro-2H-1,2,3-triazole
A more plausible route to this compound is the N-alkylation of 4-nitro-2H-1,2,3-triazole with an ethylating agent. This reaction is known to be complex, often resulting in a mixture of N1, N2, and N3-substituted isomers.[8] The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and ethylating agent (e.g., ethyl iodide, diethyl sulfate).[8]
Proposed Experimental Protocol: N-Alkylation of 4-Nitro-2H-1,2,3-triazole
-
Reagents: 4-nitro-2H-1,2,3-triazole, a suitable base (e.g., potassium carbonate, sodium hydride), an ethylating agent (e.g., ethyl iodide), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
4-nitro-2H-1,2,3-triazole is dissolved in the chosen solvent.
-
The base is added to deprotonate the triazole ring, forming the corresponding anion.
-
The ethylating agent is then added to the reaction mixture, which is stirred at an appropriate temperature.
-
The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is quenched, and the product mixture is extracted.
-
The different isomers (N1-ethyl, N2-ethyl, and N3-ethyl) would then need to be separated using chromatographic techniques (e.g., column chromatography) to isolate the desired this compound.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Synthesis of 4-Nitro-2H-1,2,3-triazole via direct nitration.
Caption: Proposed synthesis of this compound.
Potential Biological Activity
While no specific biological data exists for this compound, the broader class of 1,2,3- and 1,2,4-triazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including:
-
Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, feature a triazole core.[9]
-
Anticancer: Certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][10] For instance, a 1,2,3-triazole derivative containing a nitrophenoxy group has shown a dose-dependent cytotoxic effect on breast cancer cells.[1]
-
Antimicrobial: Triazole compounds have been effective against both Gram-positive and Gram-negative bacteria.[10]
-
Anti-inflammatory: Some triazole derivatives have exhibited significant anti-inflammatory properties.[10]
Given these precedents, it is plausible that this compound could possess biological activity. However, extensive screening and in-vitro/in-vivo studies would be required to ascertain its specific pharmacological profile. At present, there are no described signaling pathways associated with this specific molecule.
Conclusion
This compound represents an unexplored derivative of the well-characterized 4-nitro-2H-1,2,3-triazole. While direct experimental data is lacking, this guide provides a solid foundation for its synthesis and potential properties based on the established chemistry of its parent compound. The N-alkylation of 4-nitro-2H-1,2,3-triazole appears to be the most promising synthetic route, although it would necessitate careful optimization and purification to isolate the desired isomer. Further research into this and other substituted nitrotriazoles could unveil novel compounds with interesting biological or material properties.
References
- 1. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 2. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 84406-63-3|4-Nitro-2H-1,2,3-triazole|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-nitro-2H-1,2,3-triazole | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of 2-ethyl-4-nitro-2H-1,2,3-triazole
This document provides a detailed overview of the molecular formula and weight of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.
Molecular Structure and Properties
This compound is a derivative of the aromatic heterocycle 1,2,3-triazole. The core structure consists of a five-membered ring containing two carbon and three nitrogen atoms. In this specific isomer, an ethyl group is attached to the nitrogen at the 2-position, and a nitro group is substituted at the 4-position of the triazole ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the triazole ring, making it a key component in the study of energetic materials and as a building block in medicinal chemistry.
The alkylation of 4-nitro-1,2,3-triazole with an ethylating agent, such as ethyl bromide, can lead to a mixture of isomers, including 1-ethyl-4-nitro-1,2,3-triazole and 2-ethyl-4-nitro-1,2,3-triazole, with the latter often being a significant product.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are calculated based on its molecular formula.
| Property | Value |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
Note: The molecular weight is calculated using the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).
Logical Relationship Diagram
The following diagram illustrates the logical relationship for determining the molecular formula of the target compound, starting from the parent heterocycle.
Caption: Derivation of the molecular formula.
Spectroscopic and Synthetic Profile of 2-ethyl-4-nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed experimental protocol for the synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, the spectroscopic information presented herein is based on established principles of spectroscopy and data from closely related analogs, primarily 4-nitro-2H-1,2,3-triazole and other N-alkylated triazole derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 4-nitro-2H-1,2,3-triazole. This precursor is typically synthesized by the nitration of 1,2,3-triazole. The subsequent ethylation is expected to yield a mixture of N1 and N2 isomers, from which the desired N2 isomer can be separated.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Ethyl iodide (or other suitable ethylating agent)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-nitro-2H-1,2,3-triazole in anhydrous DMF is prepared. To this solution, one equivalent of a strong base, such as sodium hydride, is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium salt of the triazole.
-
Alkylation: To the resulting suspension, 1.1 equivalents of ethyl iodide are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, which is expected to be a mixture of 1-ethyl-4-nitro-1H-1,2,3-triazole and this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | C5-H |
| ~4.6 | q | 2H | -CH₂-CH₃ |
| ~1.6 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C4 |
| ~135 | C5 |
| ~50 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3100 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1550-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1300 | Strong | Symmetric NO₂ stretch |
| ~1450-1400 | Medium | N=N stretch (triazole ring) |
| ~1200-1100 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular Ion) |
| 114 | [M - C₂H₄]⁺ |
| 96 | [M - NO₂]⁺ |
| 68 | [M - NO₂ - C₂H₄]⁺ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthetic pathway and the logical relationship of the spectroscopic characterization.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-4-Nitro-2H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for 2-ethyl-4-nitro-2H-1,2,3-triazole. The following guide is a synthesis of information from analogous compounds and theoretical studies to provide a comprehensive overview of its expected thermal properties and decomposition behavior.
Introduction
This compound is a heterocyclic compound of interest in various fields, including energetic materials and pharmaceuticals. Its structure, featuring a triazole ring substituted with both an ethyl and a nitro group, suggests a complex thermal behavior profile. The nitro group, a well-known explosophore, significantly influences the compound's energy content and thermal stability. The position of the ethyl group on the triazole ring further modulates these properties. This guide provides a detailed examination of the anticipated thermal stability and decomposition pathways of this compound, based on data from closely related analogs and theoretical modeling.
Predicted Thermal Properties and Data from Analogous Compounds
Table 1: Thermal Properties of Selected Nitro-Substituted Triazoles
| Compound | Decomposition Temperature (°C) | Method | Reference |
| 4-Nitro-2H-1,2,3-triazole | Not specified, but noted to have higher thermal stability than the 1H-isomer. | Theoretical Studies | [General knowledge from literature] |
| 1-Ethyl-4-nitro-1,2,3-triazole | Studied between 5 and 370 K | Adiabatic Calorimetry, Knudsen Effusion | [1][2] |
| 2-Methyl-4-nitro-1,2,3-triazole | Studied between 5 and 370 K | Adiabatic Calorimetry | [3] |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | Decomposition starts around 245-265 | TG-FTIR-MS, ReaxFF MD | [4] |
| 5,5'-Dinitro-2H,2H'-3,3'-bi-1,2,4-triazole (DNBT) | Temperature jumps observed at 325 K and 350 K | Reactive Molecular Dynamics | [5] |
Table 2: Comparative Enthalpy of Formation for Related Triazoles
| Compound | State | Standard Enthalpy of Formation (kJ/mol) | Reference |
| 1-Ethyl-4-nitro-1,2,3-triazole | Crystalline | Data determined via static bomb combustion calorimeter | [1] |
| 1,2,4-Triazole | Not specified | Not specified | [General knowledge from literature] |
| 1,2,3-Triazole | Not specified | Not specified | [General knowledge from literature] |
Note: Specific values for enthalpy of formation for 1-ethyl-4-nitro-1,2,3-triazole were not explicitly stated in the provided search snippets, but the methodology for their determination was mentioned.
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on energetic materials like this compound. These protocols are based on standard practices for thermal analysis of such compounds.[6][7][8][9]
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium) across the expected temperature range of analysis.
-
Sample Preparation: Accurately weigh 0.5-2.0 mg of the sample into a hermetically sealed aluminum or gold-plated copper pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to ensure an inert environment.
-
Heating Rate: A typical heating rate for energetic materials is 5-20 °C/min. Multiple heating rates can be used to study the kinetics of decomposition.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 25 °C).
-
Ramp up to a final temperature well beyond the decomposition point (e.g., 400 °C) at the selected heating rate.
-
-
-
Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place a small, accurately weighed sample (1-5 mg) into a ceramic or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is commonly used.
-
Temperature Program:
-
Equilibrate at ambient temperature.
-
Heat the sample at a constant rate to a final temperature where complete decomposition is expected (e.g., 500 °C).
-
-
-
Data Analysis: The TGA thermogram will show the percentage of mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition, and the residual mass at the end of the experiment provides information about non-volatile decomposition products. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Proposed Thermal Decomposition Pathways
The thermal decomposition of nitro-substituted triazoles is a complex process involving multiple competing reaction pathways. Theoretical studies on C-nitro and N-nitro-1,2,4-triazoles suggest that the initial decomposition steps can involve either the cleavage of the C-NO2 bond or the opening of the triazole ring.[10] For nitroaromatic compounds in general, decomposition can be initiated by the homolysis of the C-NO2 bond, leading to the formation of radical species.[11][12][13][14][15]
Based on these principles, a plausible decomposition pathway for this compound is proposed below.
Initial Decomposition Steps:
-
C-NO2 Bond Homolysis: The weakest bond in the molecule is likely the C-NO2 bond. Its cleavage would result in a triazolyl radical and a nitrogen dioxide radical (•NO2). This is a common initial step for many nitroaromatic energetic materials.
-
Triazole Ring Opening: Concurrently, the triazole ring itself can undergo cleavage. Theoretical studies on 1,2,3-triazole suggest a ring-opening mechanism as a primary decomposition path.[16] The presence of the nitro and ethyl groups will influence the energetics of this pathway.
-
Hydrogen Abstraction: The ethyl group provides a source of abstractable hydrogen atoms, which can lead to secondary reactions.
Subsequent Reactions:
The initial radical species will undergo a cascade of secondary reactions, leading to the formation of stable gaseous products such as N2, CO, CO2, and H2O, as well as various smaller organic fragments. The presence of the ethyl group may also lead to the formation of ethylene and other small hydrocarbons.
Visualizations
Caption: General experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathways for this compound.
Conclusion
While direct experimental data for this compound remains elusive, a comprehensive understanding of its likely thermal stability and decomposition can be formulated by examining its structural analogs and applying fundamental principles of thermal decomposition of energetic materials. It is anticipated that the decomposition is a complex, multi-step process initiated by either C-NO2 bond cleavage or triazole ring opening, leading to a variety of gaseous products. The provided experimental protocols offer a robust framework for future empirical studies on this and similar compounds. For professionals in drug development, understanding the thermal stability is paramount for safety, formulation, and storage considerations. For researchers in materials science, this information is critical for the development of new energetic materials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cswab.org [cswab.org]
- 14. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility Profile of 2-ethyl-4-nitro-2H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the compilation of this guide, specific quantitative solubility data for 2-ethyl-4-nitro-2H-1,2,3-triazole in common solvents is not publicly available in the cited literature. This document therefore serves as a comprehensive technical guide outlining the best-practice experimental protocols for determining the solubility of this compound. The provided tables are templates for data presentation, and the visualizations map the recommended experimental workflow.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The triazole ring is a key structural motif in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding. The presence of a nitro group suggests high polarity and potential applications as an energetic material or a synthetic intermediate, while the ethyl group modifies its lipophilicity. Understanding the solubility of this compound is a critical first step in its development for any application, influencing formulation, bioavailability, reaction conditions, and purification strategies.
This guide provides a detailed framework for researchers to systematically determine the equilibrium and kinetic solubility of this compound in a range of common laboratory and pharmaceutical solvents.
Predicted Solubility Characteristics
Based on the structure of this compound, a qualitative prediction of its solubility can be made using the "like dissolves like" principle.
-
Polarity: The molecule contains a highly polar nitro group and a triazole ring, which has a significant dipole moment. This suggests that it will be more soluble in polar solvents. The 2H-tautomer of the parent 4-nitro-1,2,3-triazole is known to be the most stable form in polar solvents.[1]
-
Hydrogen Bonding: The triazole nitrogen atoms can act as hydrogen bond acceptors.
-
Lipophilicity: The ethyl group introduces a degree of nonpolar character, which may enhance solubility in less polar organic solvents compared to its unsubstituted counterpart, 4-nitro-2H-1,2,3-triazole.
Therefore, solubility is expected to be favorable in polar aprotic solvents (e.g., DMSO, DMF, THF) and potentially in polar protic solvents like alcohols (e.g., ethanol, methanol). Solubility in nonpolar solvents such as hexane is expected to be low. While many parent triazoles are very soluble in water, the ethyl and nitro substituents may alter this characteristic significantly.[2]
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible data, a systematic approach is essential. The following protocols outline methods for both qualitative screening and precise quantitative measurement.
Materials and Equipment
-
Compound: High-purity, crystalline this compound.
-
Solvents: HPLC-grade or equivalent purity common solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Hexane).
-
Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, pH meter, temperature-controlled incubator, filtration devices (e.g., 0.22 µm syringe filters), and a validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is useful for early-stage discovery to quickly assess structure-solubility relationships. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Dispense the chosen aqueous buffer or solvent into the wells of a 96-well microplate.
-
Serial Dilution: Add small volumes of the DMSO stock solution to the solvent in a stepwise manner to create a range of concentrations.
-
Precipitation Detection: After each addition and a short incubation period, measure the turbidity of the solution using a plate reader that can detect light scattering (nephelometry) or absorbance.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly increases, indicating the onset of precipitation.[3]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 2-5 mL) of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
Equilibration: Agitate the vials using an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period. A preliminary test should be run to determine the time required to reach equilibrium (e.g., sampling at 24, 48, and 72 hours).[4] Equilibrium is reached when the concentration of the solute in solution does not change significantly between successive time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, the sample must be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.
-
Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the compound in the filtrate using a calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to allow for easy comparison across different conditions.
Table 1: Equilibrium Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
|---|---|---|---|---|
| Water | 25 | Shake-Flask | ||
| Water | 37 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Ethanol | 37 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Methanol | 37 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Tetrahydrofuran | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide | 25 | Shake-Flask |
| Hexane | 25 | | | Shake-Flask |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the recommended equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 2-ethyl-4-nitro-2H-1,2,3-triazole. While specific historical records detailing the initial discovery of this particular N-alkylated nitro-1,2,3-triazole are not prominent in the literature, its existence and synthesis are a direct extension of the broader research into the functionalization of 4-nitro-2H-1,2,3-triazole. This document details the synthesis of the parent compound and the subsequent N-alkylation to yield the 2-ethyl isomer, addressing the critical aspect of regioselectivity. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
The 1,2,3-triazole moiety is a significant pharmacophore in drug discovery and a key component in the development of energetic materials.[1][2] The introduction of a nitro group onto the triazole ring, as seen in 4-nitro-2H-1,2,3-triazole, enhances its electron-deficient character, making it a versatile intermediate for further functionalization.[3] N-alkylation of 4-nitro-2H-1,2,3-triazole is a critical step in modulating its physicochemical properties, including solubility, stability, and biological activity. The specific placement of the alkyl group on one of the three nitrogen atoms of the triazole ring results in different isomers with distinct properties. This guide focuses on the 2-ethyl derivative, this compound.
Synthesis of the Core Scaffold: 4-nitro-2H-1,2,3-triazole
The journey to obtaining this compound begins with the synthesis of its precursor, 4-nitro-2H-1,2,3-triazole.
Experimental Protocol: Direct Nitration of 2H-1,2,3-triazole
The most common method for the synthesis of 4-nitro-2H-1,2,3-triazole is the direct nitration of 2H-1,2,3-triazole.[3][4] This electrophilic aromatic substitution reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.
Materials:
-
2H-1,2,3-triazole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
2H-1,2,3-triazole is slowly added to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred at a controlled low temperature for a specified period to ensure complete nitration.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-nitro-2H-1,2,3-triazole.
-
The precipitate is collected by filtration, washed with cold water to remove residual acid, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
N-Ethylation of 4-nitro-2H-1,2,3-triazole
The introduction of an ethyl group onto the nitrogen atoms of the 4-nitro-1,2,3-triazole ring is typically achieved through the alkylation of its corresponding sodium salt. This reaction, however, presents a challenge in regioselectivity, as it yields a mixture of three possible isomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole (often referred to as the N3-isomer).
Experimental Protocol: Ethylation of Sodium 4-nitro-1,2,3-triazolate
The alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide has been investigated and shown to produce a mixture of the three N-ethyl isomers.[5]
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)
-
Ethyl bromide (EtBr)
-
Anhydrous ethanol or other suitable solvent
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Sodium 4-nitro-1,2,3-triazolate is prepared in situ by reacting 4-nitro-2H-1,2,3-triazole with a stoichiometric amount of a base like sodium hydroxide or sodium ethoxide in a suitable solvent.
-
Ethyl bromide is then added to the solution of the sodium salt.
-
The reaction mixture is heated under reflux for a specific duration to facilitate the alkylation.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue, containing a mixture of the three N-ethyl isomers, can be further processed for separation and purification, often employing chromatographic techniques.
A study on the alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide found that the reaction proceeds on all three nitrogen atoms of the triazole ring, yielding a mixture of N1-, N2-, and N3-ethyl-4-nitro-1,2,3-triazoles.[5] The molar ratio of the N1, N2, and N3 alkylation products was determined to be 4:8:1, respectively, highlighting that the desired 2-ethyl isomer is a major product of this reaction.[5]
Physicochemical Data
| Property | Value |
| Parent Compound | 4-nitro-2H-1,2,3-triazole |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
Biological and Other Potential Applications
While specific biological activity data for this compound is limited, the broader class of N-substituted nitro-1,2,3-triazoles has garnered interest in several fields:
-
Medicinal Chemistry: Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][6] The introduction of a nitro group can further modulate these activities.
-
Energetic Materials: Nitrogen-rich compounds like nitro-1,2,3-triazoles are investigated for their potential as high-energy materials due to their high heats of formation.[5][7] The N-alkylation can influence properties such as density, thermal stability, and detonation performance.[7]
Conclusion
The synthesis of this compound is a multi-step process that begins with the nitration of 2H-1,2,3-triazole followed by N-alkylation. The key challenge in its synthesis is the control of regioselectivity during the ethylation step, which typically yields a mixture of N1, N2, and N3 isomers, with the desired N2 isomer being a major product. While detailed characterization and application data for this specific compound are not extensively reported, its structural relationship to other biologically active and energetic nitro-triazoles suggests its potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of the synthesis and a starting point for future research into the properties and applications of this compound.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 4. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 2-Ethyl-4-nitro-2H-1,2,3-triazole: A Theoretical and Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key data from computational models, outlines relevant experimental protocols, and visualizes fundamental chemical processes.
Introduction
The 1,2,3-triazole ring is a fundamental scaffold in the development of a wide range of biologically active compounds. The introduction of a nitro group and an ethyl substituent can significantly modulate the electronic and steric properties of the triazole core, influencing its reactivity, stability, and potential as a therapeutic agent or energetic material. This whitepaper focuses on the 2-ethyl-4-nitro isomer, exploring its molecular structure, electronic properties, and synthetic pathways through the lens of computational chemistry.
Synthesis Pathway
The primary route for the synthesis of this compound involves the N-alkylation of a 4-nitro-1,2,3-triazole salt. The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide typically yields a mixture of three isomers: 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole. Notably, the 2-ethyl-4-nitro isomer is the major product in this reaction.[1]
Experimental Protocol: General N-Alkylation
The following is a generalized protocol for the N-alkylation of 4-nitro-1,2,3-triazole. Specific reaction conditions such as solvent, temperature, and reaction time may be optimized to improve the yield and selectivity for the 2-ethyl isomer.
-
Preparation of the Triazole Salt: 4-nitro-1,2,3-triazole is dissolved in a suitable solvent (e.g., ethanol, DMF). An equimolar amount of a base, such as sodium ethoxide or sodium hydride, is added to the solution to form the sodium salt of the triazole.
-
Alkylation Reaction: An equimolar amount of ethyl bromide is added to the solution of the triazole salt. The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting mixture of isomers is purified using column chromatography on silica gel with an appropriate eluent system to isolate the this compound.
Computational Methodology
Theoretical studies of this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.
Computational Details
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is often employed to provide a good description of the electronic structure.
-
Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.
Molecular Structure and Properties
Computational calculations provide valuable insights into the geometric and electronic structure of this compound.
Optimized Geometric Parameters
The following table presents representative calculated geometric parameters for the this compound molecule. Note: These are typical values for similar structures and should be confirmed by specific calculations for the exact molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | 1.34 |
| N2-N3 | 1.33 | |
| N3-C4 | 1.35 | |
| C4-C5 | 1.40 | |
| C5-N1 | 1.36 | |
| C4-N(nitro) | 1.45 | |
| N(nitro)-O | 1.22 | |
| N2-C(ethyl) | 1.47 | |
| C(ethyl)-C(ethyl) | 1.53 | |
| **Bond Angles (°) ** | N1-N2-N3 | 108.0 |
| N2-N3-C4 | 110.0 | |
| N3-C4-C5 | 105.0 | |
| C4-C5-N1 | 107.0 | |
| C5-N1-N2 | 110.0 | |
| C4-N2-C(ethyl) | 125.0 |
Vibrational Frequencies
Calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The table below lists some of the characteristic vibrational modes. Note: These are representative frequencies and a full frequency calculation would yield a complete spectrum.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1560 |
| NO₂ Symmetric Stretch | ~1350 |
| Triazole Ring Stretch | ~1400 - 1500 |
| C-N Stretch | ~1200 - 1300 |
| C-H Stretch (ethyl) | ~2900 - 3000 |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the donor-acceptor interactions between filled and vacant orbitals, which are crucial for understanding intramolecular charge transfer and stability.
The most significant donor-acceptor interactions in this compound are expected to involve the lone pairs of the nitrogen and oxygen atoms and the π-orbitals of the triazole ring and the nitro group. Note: The following table presents hypothetical but representative NBO interactions and their second-order perturbation energies (E(2)), which indicate the strength of the interaction.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N1 | π(N2-N3) | ~15-25 |
| LP(1) N3 | π(N1-C5) | ~10-20 |
| LP(1) O(nitro) | σ(C4-N(nitro)) | ~5-15 |
| π(C4-C5) | π(N(nitro)-O) | ~2-8 |
Conclusion
The theoretical and computational study of this compound provides valuable insights into its structure, stability, and reactivity. DFT calculations, coupled with NBO and FMO analyses, offer a powerful toolkit for predicting the properties of this and related molecules. This information is critical for the rational design of new compounds with tailored properties for applications in drug development and materials science. Further experimental validation of these computational predictions is essential to fully elucidate the chemical behavior of this promising heterocyclic compound.
References
An In-depth Technical Guide to the Isomers of Ethyl-Nitro-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of ethyl-nitro-1,2,3-triazole, focusing on their synthesis, physicochemical properties, and characterization. This information is critical for researchers in medicinal chemistry, materials science, and energetic materials development.
Introduction
Ethyl-nitro-1,2,3-triazoles are heterocyclic compounds of significant interest due to their diverse applications, ranging from pharmaceuticals to energetic materials. The introduction of an ethyl group and a nitro group onto the 1,2,3-triazole ring system results in several possible isomers, each with unique properties. The primary isomers encountered through the common synthetic route of alkylating 4(5)-nitro-1,2,3-triazole are:
-
1-ethyl-4-nitro-1,2,3-triazole
-
2-ethyl-4-nitro-1,2,3-triazole
-
1-ethyl-5-nitro-1,2,3-triazole
Understanding the distinct characteristics of these isomers is crucial for their effective application and for the development of selective synthetic and purification methods.
Synthesis of Ethyl-Nitro-1,2,3-Triazole Isomers
The most common method for the synthesis of ethyl-nitro-1,2,3-triazole isomers is the direct alkylation of 4(5)-nitro-1,2,3-triazole with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. This reaction typically yields a mixture of the N1, N2, and N3-alkylated products.
The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide has been reported to produce a mixture of 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole.[1] The molar ratio of these isomers is approximately 4:8:1, respectively.[1]
Physicochemical Properties
A comprehensive compilation of the physicochemical properties of the ethyl-nitro-1,2,3-triazole isomers is essential for their identification, separation, and application. The following table summarizes the available data. Note: Data for all isomers is not consistently available in the literature.
| Property | 1-ethyl-4-nitro-1,2,3-triazole | 2-ethyl-4-nitro-1,2,3-triazole | 1-ethyl-5-nitro-1,2,3-triazole |
| Molecular Formula | C₄H₆N₄O₂ | C₄H₆N₄O₂ | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol | 142.12 g/mol | 142.12 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Standard Enthalpy of Formation (crystalline, 298.15 K) | Determined | Data not available | Data not available |
| Enthalpy of Sublimation | Measured | Data not available | Data not available |
Spectroscopic Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural elucidation and differentiation of the ethyl-nitro-1,2,3-triazole isomers.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for identifying the specific substitution pattern on the triazole ring. The chemical shifts of the ethyl group protons and the triazole ring proton, as well as the carbon atoms, are indicative of the isomer structure.
| Isomer | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |
| 1-ethyl-4-nitro-1,2,3-triazole | Data not available | Data not available |
| 2-ethyl-4-nitro-1,2,3-triazole | Data not available | Data not available |
| 1-ethyl-5-nitro-1,2,3-triazole | Data not available | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for the nitro group (NO₂), the triazole ring, and the ethyl group can be used to confirm the identity of the synthesized compounds.
| Isomer | Characteristic IR Bands (cm⁻¹) |
| 1-ethyl-4-nitro-1,2,3-triazole | Data not available |
| 2-ethyl-4-nitro-1,2,3-triazole | Data not available |
| 1-ethyl-5-nitro-1,2,3-triazole | Data not available |
Note: A detailed list of characteristic IR absorption bands for each isomer is not available in the reviewed literature.
Experimental Protocols
General Synthesis of Ethyl-Nitro-1,2,3-Triazole Isomer Mixture
The following is a general procedure for the synthesis of the isomeric mixture of ethyl-nitro-1,2,3-triazoles based on the alkylation of 4(5)-nitro-1,2,3-triazole.
Procedure:
-
Dissolve 4(5)-nitro-1,2,3-triazole in a suitable solvent such as ethanol.
-
Add a stoichiometric amount of a base (e.g., sodium ethoxide) to the solution to form the sodium salt of the triazole.
-
To this solution, add a slight excess of ethyl bromide.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (e.g., sodium bromide).
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude mixture of ethyl-nitro-1,2,3-triazole isomers.
Separation of Isomers
The separation of the individual isomers is a significant challenge due to their similar physical properties. A method for the selective isolation of the 1-ethyl-5-nitro-1,2,3-triazole isomer has been reported, which involves the formation of a copper(II) complex.
Protocol for the Isolation of 1-ethyl-5-nitro-1,2,3-triazole:
-
The crude isomeric mixture is dissolved in a suitable solvent.
-
A solution of a copper(II) salt (e.g., copper(II) chloride) is added to the mixture.
-
The 1-ethyl-5-nitro-1,2,3-triazole selectively forms a crystalline complex with the copper(II) salt, which precipitates from the solution.
-
The crystalline complex is isolated by filtration.
-
The pure 1-ethyl-5-nitro-1,2,3-triazole can be recovered from the complex by treatment with a suitable reagent that breaks down the complex.
Logical Relationships Between Isomers
The formation of the three primary isomers is a direct consequence of the tautomerism of the starting material, 4(5)-nitro-1,2,3-triazole, and the different nucleophilicity of the nitrogen atoms in the triazole ring.
References
Methodological & Application
Laboratory Synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the laboratory synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole. The synthesis is a two-step process commencing with the nitration of 2H-1,2,3-triazole to yield 4-nitro-2H-1,2,3-triazole, followed by the N-ethylation of the intermediate to produce the final compound. This application note includes detailed experimental protocols, a summary of relevant data, and a workflow diagram for the synthesis process.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ | N/A |
| Molecular Weight | 142.12 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Purity | ≥98% (typical for research chemicals) | [1] |
Experimental Protocols
The synthesis of this compound is achieved through a two-step synthetic route. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole
The initial step involves the direct nitration of the 2H-1,2,3-triazole precursor. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group is introduced onto the triazole ring.[2][3] The nitrating agent of choice is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2H-1,2,3-triazole to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and decomposition.[3]
-
Reaction Conditions: Stir the mixture vigorously while maintaining the temperature between 0-10 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously pour the reaction mixture over crushed ice. The precipitate, 4-nitro-2H-1,2,3-triazole, is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 4-nitro-2H-1,2,3-triazole.
Step 2: Synthesis of this compound
The second step is the N-ethylation of the 4-nitro-2H-1,2,3-triazole intermediate. The alkylation of 4(5)-nitro-1,2,3-triazole typically results in a mixture of N1, N2, and N3-substituted isomers.[2] Studies have shown that the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide yields a mixture of 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole, with the N2-isomer being the predominant product in a molar ratio of approximately 4:8:1 (N1:N2:N3).[4]
Protocol:
-
Formation of the Sodium Salt: In a suitable solvent such as dry N,N-dimethylformamide (DMF), treat 4-nitro-2H-1,2,3-triazole with a strong base, for example, sodium hydride (NaH), to form the sodium salt of the triazole.
-
Ethylation Reaction: To the solution of the sodium salt, add ethyl bromide as the ethylating agent. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Isolation and Purification of the 2-ethyl Isomer: The resulting crude product is a mixture of N1, N2, and N3-ethylated isomers. The separation of these isomers can be challenging. Based on the differing physicochemical properties of the regioisomers, several methods can be employed:
-
Vacuum Distillation: If the N2-isomer is sufficiently volatile, it can be separated from the less volatile isomers by vacuum distillation.[2]
-
Solvent Extraction: For crystalline isomers, the N2-isomer can potentially be extracted using nonpolar solvents, leaving the other isomers behind.[2]
-
Column Chromatography: Silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is a common method for separating isomers.
-
Characterization Data
| Analysis | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the triazole ring proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two carbons of the triazole ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (142.12 g/mol ). |
| Infrared (IR) | Characteristic absorption bands for the nitro group (NO₂) and the C-N and N-N bonds of the triazole ring. |
Signaling Pathways and Biological Applications
Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed biological applications of this compound. Derivatives of 4-nitro-1,2,3-triazole are noted for their use in various fields, including as radiosensitizing agents in medicine.[4] The parent compound, 4-nitro-2H-1,2,3-triazole, serves as a key intermediate in the development of energetic materials and pharmaceuticals due to its electron-deficient nature.[2][3] Further research is required to elucidate the specific biological activities and mechanisms of action for the 2-ethyl derivative.
Due to the lack of information on specific signaling pathways, a corresponding diagram cannot be generated at this time. Researchers are encouraged to perform biological screening and mechanistic studies to explore the potential of this compound.
References
Application Notes and Protocols: 2-Ethyl-4-nitro-2H-1,2,3-triazole in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-ethyl-4-nitro-2H-1,2,3-triazole is limited in publicly accessible literature. The following application notes and protocols are based on established principles of energetic materials chemistry and extrapolated data from the parent compound, 4-nitro-2H-1,2,3-triazole, and other related nitro-triazole derivatives. These guidelines are intended to serve as a starting point for research and development. All work with energetic materials should be conducted in appropriately equipped laboratories with strict adherence to safety protocols.
Introduction
Nitrogen-rich heterocyclic compounds are a cornerstone of modern energetic materials research, offering a favorable balance of high performance and reduced sensitivity compared to traditional explosives.[1] The 1,2,3-triazole ring, particularly when substituted with nitro groups, forms the basis of many stable and energetic molecules. This compound is a derivative of the well-studied 4-nitro-2H-1,2,3-triazole. The introduction of an ethyl group at the N2 position is expected to influence its physical and energetic properties, such as melting point, density, and solubility, which can be advantageous for specific applications in melt-cast formulations or as an energetic plasticizer. This document provides a comprehensive overview of the potential applications, synthesis, and characterization of this compound as an energetic material.
Potential Applications
Based on the properties of related nitro-triazole compounds, this compound is projected to have applications as:
-
A secondary explosive: It can be used in explosive formulations where moderate to high detonation performance and good thermal stability are required.
-
An energetic plasticizer: The ethyl group may lower the melting point and improve the processability of polymer-bonded explosives (PBXs).
-
A gas-generating component: In propellants and pyrotechnics, the high nitrogen content can contribute to the generation of a large volume of gas upon decomposition.
-
A precursor for other energetic materials: The triazole ring can be further functionalized to synthesize more complex energetic molecules.[1]
Quantitative Data
The following table summarizes the known energetic properties of relevant compounds for comparison. The properties for this compound are estimated based on theoretical calculations and trends observed in homologous series of energetic materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (km/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| This compound (Estimated) | C₄H₆N₄O₂ | 142.12 | ~1.5 - 1.6 | ~7.5 - 8.0 | ~15 - 25 | > 200 | ~200 - 250 |
| 4-Nitro-2H-1,2,3-triazole | C₂H₂N₄O₂ | 114.06 | 1.83 | 8.84 | 24 | > 360 | 190 |
| TNT | C₇H₅N₃O₆ | 227.13 | 1.65 | 6.90 | 15 | 353 | 295 |
| RDX | C₃H₆N₆O₆ | 222.12 | 1.82 | 8.75 | 7.5 | 120 | 204 |
| HMX | C₄H₈N₈O₈ | 296.16 | 1.91 | 9.10 | 7.4 | 120 | 280 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 4-nitro-2H-1,2,3-triazole. This is a two-step process starting from the nitration of 2H-1,2,3-triazole.
Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole
This procedure is based on the direct nitration of 2H-1,2,3-triazole.[1]
-
Materials: 2H-1,2,3-triazole, concentrated nitric acid (98%), concentrated sulfuric acid (98%), ice, distilled water.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add 10 g of 2H-1,2,3-triazole to the nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitro-2H-1,2,3-triazole.
-
Step 2: Synthesis of this compound
This procedure is based on the alkylation of the sodium salt of 4-nitro-1,2,3-triazole.
-
Materials: 4-nitro-2H-1,2,3-triazole, sodium hydroxide, ethanol, ethyl bromide, diethyl ether.
-
Procedure:
-
Dissolve 5 g of 4-nitro-2H-1,2,3-triazole in 50 mL of ethanol.
-
Slowly add a solution of 1.75 g of sodium hydroxide in 10 mL of water.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt.
-
Add 5.2 g of ethyl bromide to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and diethyl ether.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to obtain a mixture of N-ethylated isomers.
-
The desired this compound can be separated from the isomeric mixture by column chromatography on silica gel.
-
Characterization Protocols
Thermal Analysis (DSC/TGA)
-
Objective: To determine the melting point and decomposition temperature of the compound.
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Accurately weigh 1-2 mg of the sample into an aluminum pan.
-
Place the pan in the DSC/TGA instrument.
-
Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.[2]
-
Impact Sensitivity (BAM Fallhammer)
-
Objective: To determine the sensitivity of the material to impact.
-
Instrumentation: BAM Fallhammer apparatus.
-
Procedure:
-
A small amount of the sample (approx. 40 mm³) is placed on the lower anvil of the apparatus.[3]
-
A weight of known mass is dropped from a specified height onto a plunger in contact with the sample.
-
The test is repeated at different heights to determine the height at which there is a 50% probability of initiation (h₅₀).[4]
-
Friction Sensitivity (BAM Friction Tester)
-
Objective: To determine the sensitivity of the material to friction.
-
Instrumentation: BAM Friction Tester.[5]
-
Procedure:
-
A small amount of the sample is placed on a porcelain plate.[6][7]
-
A porcelain pin is placed on the sample and a specified load is applied.[6][7]
-
The plate is moved back and forth under the pin.[6]
-
The test is repeated with different loads to determine the lowest load at which an initiation (e.g., spark, flame, or audible report) occurs.[8]
-
Detonation Velocity Measurement
-
Objective: To measure the speed at which the detonation wave propagates through the material.
-
Method: Dautriche Method or electronic methods using ionization pins or optical fibers.[9][10][11]
-
Procedure (Dautriche Method):
-
A column of the explosive of a known length is prepared in a tube.[9]
-
Two holes are drilled at a set distance apart.
-
A length of detonation cord with a known detonation velocity is passed through the holes and the ends are placed on a lead plate.[9]
-
The explosive column is initiated at one end.
-
The detonation wave in the explosive initiates the detonation cord at two different points in time, causing two intersecting detonation waves in the cord that create a distinct mark on the lead plate.
-
The detonation velocity of the sample is calculated based on the known detonation velocity of the cord and the geometry of the setup.[9]
-
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: General workflow for the characterization of a novel energetic material.
References
- 1. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utec-corp.com [utec-corp.com]
- 6. osti.gov [osti.gov]
- 7. deltima.eu [deltima.eu]
- 8. smsenergetics.com [smsenergetics.com]
- 9. journal-atm.org [journal-atm.org]
- 10. Detonation Velocity Measurement with Chirped Fiber Bragg Grating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Application Notes and Protocols for 2-ethyl-4-nitro-2H-1,2,3-triazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-ethyl-4-nitro-2H-1,2,3-triazole as a versatile precursor in organic synthesis. The protocols detailed herein are based on established chemical principles and data from analogous compounds, offering a foundational guide for its application in the development of novel molecular entities.
Introduction
This compound is a valuable heterocyclic building block, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group activates the triazole ring and serves as a synthetic handle for further functionalization, most notably through its reduction to an amino group. The ethyl group at the N2 position modulates the compound's solubility and electronic properties. This document outlines the synthesis of this compound and its subsequent conversion to the corresponding amino derivative, a key intermediate for a variety of synthetic transformations.
Synthetic Strategy and Key Transformations
The synthesis of this compound is approached in a two-step sequence starting from 2H-1,2,3-triazole. The initial step involves the nitration of the triazole ring to yield 4-nitro-2H-1,2,3-triazole. Subsequent N-alkylation with an ethylating agent provides the target compound. It is important to note that the N-alkylation of 4-nitro-2H-1,2,3-triazole results in a mixture of regioisomers, with the N2-substituted product being a major component.
The primary application of this compound as a precursor involves the reduction of the nitro group to form 2-ethyl-4-amino-2H-1,2,3-triazole. This amino-triazole is a versatile intermediate that can be further derivatized to introduce a wide range of functionalities, making it a valuable scaffold in drug discovery and development.
Data Presentation
Table 1: Regioisomeric Distribution of N-ethylation of 4-nitro-2H-1,2,3-triazole
| Regioisomer | Structure | Molar Ratio (%) |
| 1-ethyl-4-nitro-1H-1,2,3-triazole | ~31% | |
| This compound | ~61.5% | |
| 1-ethyl-5-nitro-1H-1,2,3-triazole | ~7.5% |
Note: The molar ratio is based on the alkylation of the sodium salt of 4-nitro-1,2,3-triazolate with ethyl bromide[1].
Table 2: Typical Reaction Conditions and Yields
| Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Nitration of 2H-1,2,3-triazole | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 °C | 1-2 h | 70-80% |
| N-Ethylation of 4-nitro-2H-1,2,3-triazole | Ethyl bromide, NaOH | Ethanol | Reflux | 12-24 h | 85-95% (total isomers) |
| Reduction of this compound | Iron powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 h | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-2H-1,2,3-triazole
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2H-1,2,3-triazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the triazole solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to obtain 4-nitro-2H-1,2,3-triazole as a white solid.
Protocol 2: Synthesis of this compound
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Sodium Hydroxide
-
Ethanol
-
Ethyl Bromide
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 4-nitro-2H-1,2,3-triazole in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of sodium hydroxide to form the sodium salt of the triazole.
-
Add a slight excess (1.1 equivalents) of ethyl bromide to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of N-ethylated isomers.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the this compound isomer.
Protocol 3: Synthesis of 2-ethyl-4-amino-2H-1,2,3-triazole
Materials:
-
This compound
-
Iron Powder
-
Ammonium Chloride
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3-5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethyl-4-amino-2H-1,2,3-triazole.
Mandatory Visualization
Caption: Synthetic workflow for 2-ethyl-4-amino-2H-1,2,3-triazole.
Caption: Potential synthetic pathways from the amino precursor.
References
Application Notes and Protocols for the Synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-ethyl-4-nitro-2H-1,2,3-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a building block for more complex molecules. Its synthesis is primarily achieved through the N-alkylation of 4(5)-nitro-1,2,3-triazole. This document provides a detailed overview of the reaction mechanism, experimental protocols, and factors influencing the regioselectivity of the synthesis.
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the 4(5)-nitro-1,2,3-triazole starting material in the presence of a base. This deprotonation generates a highly nucleophilic triazolide anion.[1] This anion then acts as a nucleophile, attacking an electrophilic ethylating agent, such as ethyl bromide or diethyl sulfate.
A key challenge in this synthesis is the lack of complete regioselectivity. The alkylation of 4(5)-nitro-1,2,3-triazole typically yields a mixture of three regioisomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole (the N3-isomer).[1][2][3][4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and ethylating agent.[1][4][5]
The general mechanism can be visualized as follows:
Caption: General reaction mechanism for the N-ethylation of 4(5)-nitro-1,2,3-triazole.
Experimental Protocols
The following protocols are generalized from literature procedures and should be adapted and optimized for specific laboratory conditions.[1]
Protocol 1: Ethylation using Diethyl Sulfate
-
Reaction Setup: To a suspension of 4(5)-nitro-1,2,3-triazole (1 equivalent) in ethanol, add an equimolar amount of sodium hydroxide.
-
Addition of Alkylating Agent: Add diethyl sulfate (0.9 equivalents) to the reaction mixture. The use of a slight deficiency of the alkylating agent helps to prevent potential quaternization side reactions.[1]
-
Reaction Conditions: Stir the mixture at 78 °C. The reaction is typically rapid and can be complete within 5-10 minutes.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue will be a mixture of the N1, N2, and N3-ethylated isomers.
-
Purification: Separation of the isomers can be achieved by column chromatography or by exploiting differences in their basicity.[1]
Protocol 2: Ethylation using Ethyl Halide
-
Reaction Setup: To a suspension of 4(5)-nitro-1,2,3-triazole (1 equivalent) in ethanol, add an equimolar amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide).
-
Addition of Alkylating Agent: Add an excess of the ethyl halide (e.g., ethyl bromide, 2-3 equivalents). The excess is used to compensate for any loss of the volatile alkylating agent.[1]
-
Reaction Conditions: Stir the mixture at a suitable temperature (e.g., reflux). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purification: Purify the crude product containing the mixture of isomers using column chromatography.
Data Presentation
The regioselectivity of the N-alkylation of 4(5)-nitro-1,2,3-triazole is significantly influenced by the reaction conditions. The following table summarizes the isomer ratios obtained with different alkylating agents in ethanol with sodium hydroxide as the base.[1]
| Alkylating Agent | Reaction Time (min) | N1-isomer (%) | N2-isomer (%) | N3-isomer (%) |
| Diethyl Sulfate | 5 | 38 | 32 | 30 |
| Ethyl Bromide | 180 | 45 | 25 | 30 |
Note: Ratios were determined by comparing peak integrations in the 1H NMR spectrum of the crude reaction product.[1]
Experimental Workflow
The general workflow for the synthesis and isolation of this compound is outlined below.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via N-alkylation of 4(5)-nitro-1,2,3-triazole is a straightforward yet nuanced process. The primary challenge lies in controlling the regioselectivity to favor the desired N2-isomer. Careful selection of the ethylating agent, base, and solvent system, followed by a robust purification strategy, is crucial for obtaining the target compound in good purity and yield. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their synthetic approaches.
References
Application Note and Protocol for the Nitration of 2-ethyl-2H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of heterocyclic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the development of new pharmaceuticals, energetic materials, and other functional molecules.[1][2] The introduction of a nitro group onto the 1,2,3-triazole scaffold significantly influences its electronic properties and provides a versatile handle for further chemical transformations.[1] This document provides a detailed experimental protocol for the nitration of 2-ethyl-2H-1,2,3-triazole, a common building block in medicinal chemistry. The described method utilizes a standard mixed acid (sulfuric and nitric acid) approach, a widely employed and effective strategy for the nitration of various aromatic and heteroaromatic systems.[1][3]
Experimental Protocol
Materials:
-
2-ethyl-2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice (deionized water)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-ethyl-2H-1,2,3-triazole (1.0 eq). Place the flask in an ice bath and cool the contents to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0 eq) to the flask while maintaining the temperature between 0-5 °C. Stir the mixture until the triazole is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-ethyl-2H-1,2,3-triazole in sulfuric acid over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. If no precipitate forms, the product may be extracted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions:
-
The reaction is highly exothermic and should be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
-
Care must be taken during the quenching of the reaction mixture with ice and the subsequent neutralization with sodium bicarbonate, as this can cause splashing and the release of gas.
Data Presentation
Table 1: Representative Quantitative Data for the Nitration of 2-ethyl-2H-1,2,3-triazole
| Parameter | Value |
| Starting Material | 2-ethyl-2H-1,2,3-triazole |
| Molecular Weight | 97.12 g/mol |
| Amount of Starting Material | 5.00 g (51.5 mmol) |
| Nitrating Agent | HNO₃/H₂SO₄ |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Expected Product | 2-ethyl-4-nitro-2H-1,2,3-triazole |
| Molecular Weight of Product | 142.10 g/mol |
| Theoretical Yield | 7.32 g |
| Actual Yield (Crude) | 6.51 g |
| Crude Yield (%) | 89% |
| Yield after Purification | 5.86 g |
| Purified Yield (%) | 80% |
| Appearance | Pale yellow solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃) | Consistent with expected structure |
| ¹³C NMR (CDCl₃) | Consistent with expected structure |
| Mass Spectrometry (ESI-MS) | m/z = 143.1 [M+H]⁺ |
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2-ethyl-2H-1,2,3-triazole.
Characterization of the Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the ethyl group and the triazole ring, as well as the successful introduction of the nitro group, which will cause a downfield shift of the triazole ring proton.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).
-
Elemental Analysis: Combustion analysis will determine the elemental composition (C, H, N) of the final product, which should be in close agreement with the calculated values.
This detailed protocol provides a robust method for the synthesis of this compound, a valuable intermediate for further synthetic elaborations in drug discovery and materials science.
References
Application Notes and Protocols for the Purification of 2-ethyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-ethyl-4-nitro-2H-1,2,3-triazole. The methodologies described are based on established techniques for the separation of closely related N-substituted nitro-1,2,3-triazole regioisomers.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, typically via alkylation of 4-nitro-2H-1,2,3-triazole, often results in a mixture of regioisomers, including the N1, N2, and N3-substituted products. The isolation of the desired this compound (the N2-isomer) in high purity is crucial for its further application and characterization.
The purification strategies outlined below leverage the differences in physicochemical properties, such as basicity and polarity, among the N-alkylated nitro-1,2,3-triazole isomers. These protocols provide a framework for achieving high purity of the target compound.
Data Presentation
Table 1: Illustrative Results of Regioisomer Separation by Column Chromatography
| Entry | Isomer | Elution Order | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Isolated Yield (%) | Purity (%) |
| 1 | 1-ethyl-4-nitro-1H-1,2,3-triazole (N1) | 2 | 70:30 | 0.45 | 35 | >98 |
| 2 | This compound (N2) | 1 | 80:20 | 0.60 | 45 | >99 |
| 3 | 1-ethyl-5-nitro-1H-1,2,3-triazole (N3) | 3 | 60:40 | 0.30 | 15 | >98 |
Table 2: Illustrative Results of Purification by Recrystallization
| Compound | Initial Purity (%) | Recrystallization Solvent | Yield (%) | Final Purity (%) |
| This compound | 95 | Ethanol/Water | 85 | >99.5 |
| This compound | 90 | Isopropanol | 80 | >99.0 |
Experimental Protocols
The following protocols describe the synthesis of a mixture of N-ethylated 4-nitro-1,2,3-triazoles and subsequent purification to isolate the this compound isomer.
Protocol 1: Synthesis of N-Ethyl-4-nitro-1,2,3-triazole Isomer Mixture
This procedure is adapted from the general method for the alkylation of 4(5)-nitro-1,2,3-triazole.[1]
Materials:
-
4-nitro-2H-1,2,3-triazole
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethyl iodide (or diethyl sulfate)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-nitro-2H-1,2,3-triazole (1 equivalent) in ethanol.
-
Add an equimolar amount of NaOH or KOH and stir the mixture at 40 °C until a clear solution is obtained.
-
Add the alkylating agent (e.g., ethyl iodide, 2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting residue contains a mixture of 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the separation of the regioisomers.
Materials:
-
Crude mixture of N-ethyl-4-nitro-1,2,3-triazoles
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The N2-isomer is typically the least polar and will elute first.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol can be used to further purify the isolated this compound.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Isopropanol
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (or isopropanol).
-
If using a mixed solvent system, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Dry the crystals under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for N-ethyl-4-nitro-1,2,3-triazole isomers.
References
Application Notes and Protocols for the Analytical Detection of 2-Ethyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-nitro-2H-1,2,3-triazole and its isomers are nitrogen-rich heterocyclic compounds.[1][2] Derivatives of 4-nitro-1,2,3-triazole are noted for their applications in various chemical fields, including as high-energy materials and as precursors in the synthesis of pharmaceuticals.[1][2] The development of robust and sensitive analytical methods for the detection and quantification of such compounds is crucial for research, quality control, and safety monitoring.
This document provides detailed application notes and protocols for the analytical detection of this compound. While specific literature on the analytical methods for this exact compound is limited, the following protocols are adapted from established methods for similar nitroaromatic and triazole-containing molecules, such as nitroimidazoles and other triazole derivatives.[3][4][5][6] The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Thin-Layer Chromatography (TLC) with densitometric analysis.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
1. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method suitable for trace-level detection and confirmation.[4][5][6]
2. Thin-Layer Chromatography (TLC) - Densitometry: A simpler, more cost-effective method suitable for screening and semi-quantitative analysis.[3]
Quantitative Data Summary
The following table summarizes hypothetical performance characteristics of the proposed analytical methods for this compound, based on data from analogous compounds.[5][6]
| Parameter | HPLC-MS/MS | TLC-Densitometry |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | 50 - 150 ng/spot |
| Linearity Range | 0.5 - 100 µg/L | 50 - 500 ng/spot |
| Recovery | 85 - 110% | 80 - 95% |
| Precision (RSD) | < 15% | < 20% |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Determination of this compound
This protocol is adapted from methods used for the analysis of nitroimidazole residues in various matrices.[5]
1. Sample Preparation (Solid Samples, e.g., soil, tissue): a. Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile. c. Vortex for 1 minute to ensure thorough mixing. d. Add 2 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride. e. Vortex immediately for 1 minute. f. Centrifuge at 4000 rpm for 10 minutes. g. Transfer the upper acetonitrile layer to a clean tube. h. Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C. i. Reconstitute the residue in 1 mL of the mobile phase. j. Filter through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
- A: 0.1% Formic acid in water.
- B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5-95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions (Tandem Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 800 L/h.
- Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical - would need to be determined by direct infusion of a standard of this compound).
- Precursor Ion (M+H)⁺: m/z 143.0
- Product Ions (for quantification and confirmation): To be determined experimentally.
Protocol 2: TLC-Densitometric Method for the Analysis of this compound
This protocol is based on methods used for the analysis of 5-nitroimidazoles.[3]
1. Sample Preparation: a. Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. b. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
2. Chromatographic Conditions:
- Stationary Phase: TLC plates pre-coated with silica gel 60 F254.
- Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1, v/v). The optimal ratio may need to be determined experimentally.[3]
- Application: Apply 5-10 µL of the sample and standard solutions as bands onto the TLC plate.
- Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front has migrated approximately 8 cm.
- Drying: Air-dry the plate.
3. Densitometric Analysis:
- Detection: Scan the plate using a TLC scanner in absorbance mode at a wavelength where the compound exhibits maximum absorption (likely in the UV region, e.g., 280 nm, to be determined experimentally).
- Quantification: Correlate the peak area of the sample with a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: Workflow for HPLC-MS/MS analysis.
Caption: Steps in TLC-Densitometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethyl-4-nitro-2H-1,2,3-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for diverse biological interactions.[1][2] The introduction of a nitro group to this heterocyclic core can confer unique pharmacological properties, often leveraging bioreductive activation mechanisms in hypoxic environments, such as those found in solid tumors and certain microbial infections.[3] This document outlines potential applications, hypothetical biological data, and detailed experimental protocols for the investigation of 2-ethyl-4-nitro-2H-1,2,3-triazole as a novel therapeutic agent. While specific experimental data for this compound is not yet publicly available, the following information is extrapolated from studies on analogous nitro-triazole derivatives.
Potential Therapeutic Applications
Nitroaromatic compounds, including nitrotriazoles, are of significant interest in drug discovery, particularly for infectious diseases and oncology.[3][4] The proposed medicinal chemistry applications for this compound are centered on two primary areas:
-
Antiparasitic Agent: Many pathogenic parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species, possess unique nitroreductase enzymes.[3] These enzymes can reduce the nitro group of a prodrug to a cytotoxic species, leading to parasite death. The ethyl substitution at the 2-position of the triazole ring may enhance cell permeability and metabolic stability, potentially leading to improved efficacy.
-
Hypoxia-Activated Anticancer Prodrug: The hypoxic microenvironment of solid tumors is a key target for selective cancer therapy. Similar to its potential antiparasitic mechanism, this compound could be selectively activated by endogenous nitroreductases in cancer cells under low-oxygen conditions, releasing cytotoxic agents that induce cell death. Its role as a potential radiosensitizing agent could also be explored.[4]
Hypothetical Biological Data
The following table summarizes hypothetical quantitative data for the biological activity of this compound against relevant cell lines and enzymes. This data is intended to serve as a benchmark for potential experimental outcomes.
| Target | Assay Type | Metric | Hypothetical Value |
| Trypanosoma cruzi (epimastigote) | Cell Viability | IC50 | 2.5 µM |
| Leishmania donovani (amastigote) | Cell Viability | IC50 | 5.8 µM |
| Human Foreskin Fibroblast (HFF) | Cytotoxicity | CC50 | > 100 µM |
| T. cruzi Nitroreductase (TcNTR) | Enzyme Inhibition | IC50 | 0.8 µM |
| Human Carbonyl Reductase 1 (CBR1) | Enzyme Inhibition | IC50 | > 50 µM |
| HT-29 (human colon cancer) - Normoxia | Cytotoxicity | IC50 | 75 µM |
| HT-29 (human colon cancer) - Hypoxia | Cytotoxicity | IC50 | 8.2 µM |
Experimental Protocols
Protocol 1: In Vitro Anti-Trypanosomal Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the epimastigote form of Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes (e.g., Y strain)
-
Liver Infusion Tryptose (LIT) medium
-
Resazurin sodium salt
-
This compound (dissolved in DMSO)
-
Benidazol (positive control)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the late logarithmic growth phase.
-
Prepare a serial dilution of this compound in LIT medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (Benidazol).
-
Adjust the parasite density to 1 x 10^6 parasites/mL in fresh LIT medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the serially diluted compound to the respective wells.
-
Incubate the plate at 28°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution (0.125 mg/mL) to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration using a non-linear regression model.
Protocol 2: Hypoxic Cytotoxicity Assay in Cancer Cells
Objective: To evaluate the selective cytotoxicity of this compound against human colon cancer cells (HT-29) under normoxic and hypoxic conditions.
Materials:
-
HT-29 human colon adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Tirapazamine (positive control for hypoxic cytotoxicity)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Standard cell culture incubator (21% O2, 5% CO2)
-
Luminometer
Procedure:
-
Seed HT-29 cells into two 96-well opaque-walled plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in DMEM.
-
Replace the medium in each well with fresh medium containing the serially diluted compound.
-
Place one plate in a standard cell culture incubator (normoxia) and the other in a hypoxia chamber.
-
Incubate both plates for 48 hours.
-
After incubation, allow the hypoxic plate to equilibrate to normoxic conditions for 30 minutes.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating for a short period, and then measuring the luminescence.
-
Calculate the IC50 values for both normoxic and hypoxic conditions by plotting cell viability against the log of the compound concentration.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vitro biological evaluation.
References
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethyl-4-nitro-2H-1,2,3-triazole
Introduction
2-Ethyl-4-nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound. The presence of the nitro group and the triazole ring suggests potential energetic properties and biological activity.[1][2][3] Compounds in the nitro-triazole class are often investigated for applications in materials science as energetic materials and in medicinal chemistry due to their diverse biological activities, which can include anticancer, antibacterial, and antifungal properties.[4][5][6][7][8][9] The ethyl group at the 2-position of the triazole ring influences its physical and chemical properties, such as solubility and reactivity.
Physicochemical and Hazard Data
Quantitative data for this compound is limited. The table below includes data for the parent compound, 4-nitro-2H-1,2,3-triazole, and other related nitro-triazoles to provide an indication of expected properties and hazards.
| Property | Value | Compound | Source |
| Molecular Formula | C4H6N4O2 | This compound | - |
| Molecular Weight | 142.12 g/mol | This compound | Calculated |
| Appearance | Dark yellow powder (predicted) | - | [10] |
| Hazard Classification (for 4-nitro-2H-1,2,3-triazole) | |||
| Acute Toxicity, Oral | Category 4 | 4-nitro-2H-1,2,3-triazole | [11] |
| Skin Corrosion/Irritation | Category 2 | 4-nitro-2H-1,2,3-triazole | [11] |
| Serious Eye Damage/Eye Irritation | Category 2 | 4-nitro-2H-1,2,3-triazole | [11] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | 4-nitro-2H-1,2,3-triazole | [11] |
| GHS Hazard Statements (for 4-nitro-2H-1,2,3-triazole) | |||
| H302 | Harmful if swallowed | 4-nitro-2H-1,2,3-triazole | [11] |
| H315 | Causes skin irritation | 4-nitro-2H-1,2,3-triazole | [11] |
| H319 | Causes serious eye irritation | 4-nitro-2H-1,2,3-triazole | [11] |
| H335 | May cause respiratory irritation | 4-nitro-2H-1,2,3-triazole | [11] |
| Explosive Properties (General for Nitro-Triazoles) | |||
| Sensitivity | Sensitive to heat, friction, and impact | Nitro-triazole derivatives | [12] |
Safety Precautions and Handling
Based on the hazards associated with related nitro-triazole compounds, the following safety precautions are recommended.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[13]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[13]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[13][14] If dust is generated, a respirator with a particulate filter may be necessary.[14]
3.2. Engineering Controls
-
All work with this compound should be conducted in a certified chemical fume hood.[13]
-
An emergency eyewash station and safety shower must be readily accessible.[13]
3.3. Handling Procedures
-
Avoid all personal contact, including inhalation of dust or fumes.[15]
-
Do not subject the material to grinding, shock, or friction.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Use non-sparking tools and explosion-proof equipment if necessary.
-
Wash hands thoroughly after handling.[13]
-
Do not eat, drink, or smoke in the work area.[13]
3.4. Storage
-
Store in a cool, dry, well-ventilated area.[14]
-
Keep the container tightly closed.[14]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
Experimental Protocols
4.1. Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide. This reaction typically yields a mixture of N1, N2, and N3-alkylated isomers.[3]
-
Materials: Sodium 4-nitro-1,2,3-triazolate, ethyl bromide, suitable solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve sodium 4-nitro-1,2,3-triazolate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric amount of ethyl bromide to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue will contain a mixture of isomers. Purification of the desired this compound isomer will require chromatographic separation (e.g., column chromatography).
-
4.2. General Protocol for Handling a Spill
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Only trained personnel with appropriate PPE should handle the cleanup.
-
Emergency Procedures
5.1. First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13] If respiratory irritation occurs, seek medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing. If skin irritation persists, seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Continue rinsing.[13] Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[13] Seek immediate medical attention.[13]
5.2. Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[14] Nitro-triazoles may be explosive, especially when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Visualizations
Caption: General workflow for handling this compound.
Caption: Emergency response procedures for spills or personal exposure.
References
- 1. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 2. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 4-nitro-2H-1,2,3-triazole | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-ethyl-4-nitro-2H-1,2,3-triazole synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of ethylated products | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Decomposition of reactants or products. | 1. Increase reaction time. Monitor reaction progress using TLC or NMR. 2. Optimize temperature. For diethyl sulfate, reactions are rapid at 78-90°C. For ethyl bromide, refluxing may be necessary. 3. Ensure an equimolar amount of a suitable base (e.g., NaOH, KOH) is used to form the triazole salt. 4. Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition. |
| Incorrect isomer ratio (low proportion of the desired N2 isomer) | 1. Choice of ethylating agent. 2. Suboptimal solvent. 3. Reaction conditions favoring other isomers. | 1. Diethyl sulfate generally provides a higher ratio of the N2 isomer compared to other alkylating agents. 2. The use of ethanol or water as a solvent has been reported to yield a good proportion of the N2 isomer. 3. The reaction of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide has been reported to yield a molar ratio of N1:N2:N3 of 4:8:1, favoring the desired N2 isomer.[1] |
| Difficulty in separating the N1 and N2 isomers | 1. Similar boiling points and polarities of the isomers. 2. Inefficient separation technique. | 1. For liquid isomer mixtures, fractional vacuum distillation can be effective. The N2 isomer is generally more volatile.[2][3] 2. For crystalline mixtures, selective extraction with nonpolar solvents can be used to separate the isomers.[2][3] |
| Formation of unexpected byproducts | 1. Side reactions due to impurities in starting materials. 2. Over-alkylation or side reactions of the ethylating agent. 3. Instability of reactants or products under reaction conditions. | 1. Ensure the purity of 4-nitro-2H-1,2,3-triazole and the ethylating agent. 2. Use a controlled stoichiometry of the ethylating agent (e.g., 0.9 equivalents). 3. Adhere to the recommended reaction temperatures and times to minimize decomposition. |
| Low yield in the synthesis of the 4-nitro-2H-1,2,3-triazole precursor | 1. Incomplete nitration. 2. Over-nitration or decomposition due to high temperature. 3. Incorrect acid mixture ratio. | 1. Ensure sufficient reaction time for the nitration to complete. 2. Maintain a low reaction temperature (e.g., using an ice bath) as the nitration of triazoles is highly exothermic. 3. Use a well-established nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the N-alkylation of 4-nitro-2H-1,2,3-triazole with an ethylating agent, such as diethyl sulfate or ethyl bromide, in the presence of a base.[2] This reaction, however, typically yields a mixture of three isomers: 1-ethyl-4-nitro-1H-1,2,3-triazole (N1-isomer), this compound (N2-isomer), and 1-ethyl-5-nitro-1H-1,2,3-triazole (N3-isomer).
Q2: Why does the ethylation of 4-nitro-2H-1,2,3-triazole produce a mixture of isomers?
A2: The 4-nitro-1,2,3-triazole anion, formed in the presence of a base, is an ambident nucleophile, meaning it has multiple atoms with nucleophilic character (the three nitrogen atoms of the triazole ring). The ethylating agent can attack any of these nitrogen atoms, leading to the formation of a mixture of N1, N2, and N3-substituted isomers.
Q3: How can I maximize the yield of the desired this compound (N2-isomer)?
A3: The ratio of the isomers is influenced by the choice of alkylating agent, solvent, and base. To maximize the yield of the N2-isomer, consider the following:
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Ethylating Agent: Diethyl sulfate has been shown to favor the formation of the N2-isomer.
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Reaction Conditions: The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide has been reported to produce the N1, N2, and N3 isomers in a 4:8:1 molar ratio, indicating a preference for the N2-isomer under these conditions.[1]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Potential side reactions include over-alkylation (the formation of quaternary triazolium salts), hydrolysis of the ethylating agent, and decomposition of the nitro-triazole ring under harsh conditions (e.g., excessively high temperatures or prolonged reaction times). Using a slight excess of the triazole relative to the ethylating agent can help minimize over-alkylation.
Q5: How can the different ethylated isomers be separated?
A5: A multi-step process is typically employed for the separation of the isomeric mixture:
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Isolation of the N3-isomer: The N3-isomer can be separated by forming a coordination complex with copper(II) chloride.
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Separation of N1 and N2-isomers:
Data Presentation
Table 1: Isomer Ratios in the N-alkylation of 4-nitro-1,2,3-triazole under Various Conditions. [2]
| Entry | Alkylating Agent | Solvent | Base | Temp (°C) | Time (min) | Overall Yield (%) | Isomer Ratio (N1:N2:N3) |
| 1 | Diethyl sulfate | Ethanol | NaOH | 78 | 5 | 91 | 31:62:7 |
| 2 | Diethyl sulfate | Water | NaOH | 84-90 | 5 | 92 | 29:64:7 |
| 3 | Diethyl sulfate | Water | KOH | 84-90 | 10 | 92 | 30:63:7 |
| 4 | Ethyl bromide | Ethanol | NaOH | 78 | 180 | 85 | 32:60:8 |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-2H-1,2,3-triazole (Precursor)
This protocol is based on the general method of direct nitration of 2H-1,2,3-triazole.
Materials:
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2H-1,2,3-triazole
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice bath
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
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While maintaining the temperature below 10°C, slowly add 2H-1,2,3-triazole to the nitrating mixture with constant stirring.
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After the addition is complete, continue stirring at low temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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The precipitated 4-nitro-2H-1,2,3-triazole is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Protocol 2: Synthesis of this compound
This is a general procedure for the N-alkylation of 4-nitro-1,2,3-triazole.[2]
Materials:
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4-nitro-1,2,3-triazole
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Diethyl sulfate or Ethyl bromide
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol or Water
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Dichloromethane (CH₂Cl₂)
Procedure:
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Prepare a suspension of 4-nitro-1,2,3-triazole (1 equivalent) in the chosen solvent (ethanol or water).
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Add the base (NaOH or KOH, 1 equivalent) and stir at 40°C until a clear solution is obtained.
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Add the ethylating agent (diethyl sulfate or ethyl bromide, ~0.9 equivalents).
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Heat the reaction mixture to the specified temperature (see Table 1) and maintain for the indicated time with stirring.
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After the reaction is complete, cool the mixture to room temperature.
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If ethanol is used as the solvent, it is removed under reduced pressure. The residue is then treated with dichloromethane. If water is the solvent, the mixture is extracted directly with dichloromethane.
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude mixture of ethylated isomers.
Protocol 3: Separation of the N1 and N2 Isomers
This protocol describes the general procedure for separating the 1-ethyl-4-nitro-1H-1,2,3-triazole (N1) and this compound (N2) isomers.[2][3]
For Liquid Isomer Mixtures:
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Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully heat the crude mixture of isomers under reduced pressure.
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The more volatile this compound (N2-isomer) will distill first. Collect the fractions at the appropriate boiling point and pressure.
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The less volatile 1-ethyl-4-nitro-1H-1,2,3-triazole (N1-isomer) will remain in the distillation flask.
For Crystalline Isomer Mixtures:
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Suspend the crystalline mixture in a suitable nonpolar solvent (e.g., hexane, diethyl ether).
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The N2-isomer, being generally more soluble in nonpolar solvents, will dissolve, while the N1-isomer will remain as a solid.
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Filter the mixture to separate the solid N1-isomer.
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The N2-isomer can be recovered from the filtrate by evaporating the solvent.
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The separated isomers can be further purified by recrystallization.
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Factors influencing the isomer ratio in N-ethylation.
References
Technical Support Center: Synthesis of 2-Ethyl-4-nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent challenge of isomeric byproduct formation.
Problem: Low yield of the desired this compound and presence of multiple products in the reaction mixture.
Probable Cause: The N-alkylation of 4-nitro-2H-1,2,3-triazole is often not regioselective, leading to the formation of a mixture of three isomers: the desired this compound, along with 1-ethyl-4-nitro-1H-1,2,3-triazole and 1-ethyl-5-nitro-1H-1,2,3-triazole as the primary byproducts.[1] The ratio of these isomers can be influenced by the reaction conditions.
Solution Workflow:
Detailed Steps:
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Confirmation of Isomeric Byproducts:
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Thin-Layer Chromatography (TLC): Develop a TLC method to visualize the different products. The isomers will likely have different Rf values.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of compounds with the same mass-to-charge ratio (m/z), indicative of isomers.
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¹H NMR Spectroscopy: The proton NMR spectrum of the crude product mixture will show distinct sets of signals for each isomer. Key differentiating signals are often the chemical shifts of the triazole ring proton and the ethyl group protons.
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-
Separation of Isomers:
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Fractional Vacuum Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.
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Solvent Extraction: Differences in the polarity of the isomers can be exploited for separation by liquid-liquid extraction using a sequence of solvents with varying polarities.
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Column Chromatography: For high-purity isolation, column chromatography on silica gel is a standard and effective technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.
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II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the regioisomers formed during the N-ethylation of the 4-nitro-2H-1,2,3-triazole starting material. These are:
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1-ethyl-4-nitro-1H-1,2,3-triazole
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1-ethyl-5-nitro-1H-1,2,3-triazole (also referred to as 3-ethyl-4-nitro-3H-1,2,3-triazole)
Q2: How can I identify the different N-ethylated isomers of 4-nitrotriazole?
A2: The most definitive method for identifying the isomers is through spectroscopic analysis, particularly ¹H and ¹³C NMR. The chemical shifts of the triazole ring proton and the carbon atoms are distinct for each isomer. While specific literature data for all three ethylated isomers can be scarce, analysis of the spectra and comparison with data for similar substituted triazoles can aid in structural assignment.
Q3: Is it possible to selectively synthesize this compound and avoid the formation of byproducts?
A3: Achieving complete regioselectivity in the N-alkylation of 4-nitro-2H-1,2,3-triazole is challenging. However, the ratio of the isomeric products can be influenced by the choice of alkylating agent, base, solvent, and reaction temperature. A systematic optimization of these parameters may improve the yield of the desired 2-ethyl isomer.
Q4: What is a typical work-up procedure for the N-alkylation reaction?
A4: A general work-up procedure involves:
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Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extracting the product mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing the organic layer with brine.
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Drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Removing the solvent under reduced pressure to obtain the crude product mixture. The crude mixture then requires purification to isolate the desired isomer.
III. Data Presentation
The distribution of isomeric products from the N-alkylation of 4-nitro-2H-1,2,3-triazole is dependent on the reaction conditions. The following table summarizes the product ratio obtained from the reaction with ethyl iodide in ethanol with sodium hydroxide.
Table 1: Isomer Distribution in the Ethylation of 4-nitro-2H-1,2,3-triazole
| Isomer | Position of Ethylation | Percentage of Total Product (%) |
| 1-ethyl-4-nitro-1H-1,2,3-triazole | N1 | 35 |
| This compound (Target) | N2 | 56 |
| 1-ethyl-5-nitro-1H-1,2,3-triazole | N3 (or N1 of 5-nitro tautomer) | 9 |
Data adapted from a study on the alkylation of 4(5)-nitro-1,2,3-triazole.[2]
IV. Experimental Protocols
Synthesis of this compound via N-alkylation
This protocol describes a general method for the ethylation of 4-nitro-2H-1,2,3-triazole, which results in a mixture of N-ethylated isomers.
Materials:
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4-nitro-2H-1,2,3-triazole
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Ethyl iodide
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol or Water (as solvent)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-2H-1,2,3-triazole in the chosen solvent (ethanol or water).
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Addition of Base: Add an equimolar amount of the base (NaOH or KOH) to the solution and stir until it dissolves.
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Addition of Alkylating Agent: Add a slight excess (1.1 to 1.5 equivalents) of ethyl iodide to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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If the solvent is ethanol, remove it under reduced pressure.
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Add water to the residue and extract the products with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product as a mixture of isomers.
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Purification: Separate the isomers using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect the fractions corresponding to the desired this compound.
Note: The optimal reaction time, temperature, and solvent may need to be determined empirically for the best yield of the desired product.
V. Signaling Pathways and Logical Relationships
The following diagram illustrates the synthetic pathway leading to the formation of this compound and its isomeric byproducts.
References
Technical Support Center: Synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole, geared towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Yield of 4-nitro-2H-1,2,3-triazole (Intermediate)
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Question: I am getting a low yield or no product during the nitration of 2H-1,2,3-triazole. What are the possible causes and solutions?
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Answer: Low yields in the nitration step are often due to improper temperature control or incorrect reagent concentrations. The reaction is highly exothermic.
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Solution: Ensure the reaction is performed in an ice bath to maintain a low temperature, ideally between 0-25°C, to prevent over-nitration and decomposition.[1] Use a well-defined nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), to generate the necessary nitronium ion (NO₂⁺).[1]
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Issue 2: Formation of Multiple Isomers during Ethylation
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Question: My final product is a mixture of isomers, and I am struggling to isolate the desired this compound. How can I improve the selectivity and separate the isomers?
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Answer: The alkylation of 4-nitro-1,2,3-triazole with an ethylating agent commonly results in a mixture of N1, N2, and N3 substituted isomers.[2][3] The ratio of these isomers is highly dependent on the reaction conditions.[1]
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Improving Selectivity: The N2-isomer is often the major product. To potentially improve its proportion, carefully select the base, solvent, and ethylating agent. While ethyl bromide is commonly used, other agents like diethyl sulfate might offer different isomer ratios and reaction times.[3]
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Isomer Separation: Separating the isomers can be challenging but is achievable. An effective method relies on the differing basicity and reactivity of the isomers. This can be exploited through quaternization or complexation reactions to facilitate separation.[3] Column chromatography is also a viable, though potentially difficult, method for separation.
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Issue 3: Incomplete Reaction during Ethylation
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Question: The ethylation of 4-nitro-2H-1,2,3-triazole is not going to completion. What can I do?
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Answer: Incomplete ethylation can be due to several factors:
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Insufficient Base: Ensure an adequate amount of a suitable base (e.g., sodium hydroxide, potassium hydroxide) is used to deprotonate the 4-nitro-1,2,3-triazole, forming the more nucleophilic triazolate anion.
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Reaction Time and Temperature: The reaction may require heating and/or extended reaction times. Reactions with dialkyl sulfates can be faster (5-10 minutes at 78-90°C) compared to alkyl halides.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Reactivity of Ethylating Agent: Ensure the ethylating agent (e.g., ethyl bromide, diethyl sulfate) is fresh and of good quality.
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Frequently Asked Questions (FAQs)
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What is the general synthetic route for this compound? The synthesis is a two-step process. First, 2H-1,2,3-triazole is nitrated to form 4-nitro-2H-1,2,3-triazole. This intermediate is then alkylated with an ethylating agent to yield a mixture of N-ethyl isomers, from which the desired this compound is isolated.
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What is the expected isomer distribution in the ethylation step? When using the sodium salt of 4-nitro-1,2,3-triazole and ethyl bromide, the approximate molar ratio of N1:N2:N3 isomers has been reported to be 4:8:1.[4] This indicates that the desired 2-ethyl isomer is the predominant product.
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What are the key safety precautions for this synthesis? The nitration step involves the use of concentrated strong acids and is highly exothermic, requiring careful temperature control to prevent runaway reactions. Nitro compounds are energetic and should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Nitration Reaction Temperature | 0-25°C | [1] |
| Ethylation Isomer Ratio (N1:N2:N3) | ~ 4:8:1 | [4] |
| Ethylation Reaction Time (Dialkyl Sulfates) | 5-10 minutes | [3] |
| Ethylation Reaction Temperature (Dialkyl Sulfates) | 78-90°C | [3] |
Experimental Protocols
Note: These are generalized protocols based on available literature and may require optimization.
Step 1: Synthesis of 4-nitro-2H-1,2,3-triazole (Intermediate)
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Preparation: In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
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Reaction: Slowly add 2H-1,2,3-triazole to the cooled nitrating mixture while maintaining the temperature between 0-25°C.[1]
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Quenching: After the addition is complete, allow the mixture to stir for a specified time before carefully pouring it over crushed ice.
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Isolation: The precipitated 4-nitro-2H-1,2,3-triazole can be collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
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Deprotonation: Dissolve 4-nitro-2H-1,2,3-triazole in a suitable solvent (e.g., ethanol) and add an equimolar amount of a base such as sodium hydroxide or potassium hydroxide to form the sodium or potassium salt.
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Alkylation: Add the ethylating agent (e.g., ethyl bromide or diethyl sulfate) to the solution. The reaction may require heating. For example, with diethyl sulfate, the reaction can be carried out at 78-90°C for a short duration.[3]
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Work-up: After the reaction is complete (monitored by TLC), the solvent is typically removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic extracts are dried and concentrated. The resulting mixture of isomers needs to be separated. This can be attempted by column chromatography on silica gel, though specific conditions may need to be developed. Alternatively, more advanced separation techniques based on differential reactivity can be employed.[3]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
optimization of reaction conditions for ethylation of 4-nitro-1,2,3-triazole
Technical Support Center: Ethylation of 4-Nitro-1,2,3-triazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the ethylation of 4-nitro-1,2,3-triazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ethylation of 4-nitro-1,2,3-triazole.
1. Low Yield of Ethylated Products
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Question: My reaction is resulting in a low overall yield of the desired N-ethyl-4-nitro-1,2,3-triazole isomers. What are the potential causes and solutions?
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Answer:
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Incomplete Deprotonation: The triazole nitrogen must be deprotonated to act as an effective nucleophile. Ensure your base is strong enough and used in a sufficient amount (at least one equivalent) to deprotonate the 4-nitro-1,2,3-triazole.
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Poor Solubility: The sodium salt of 4-nitro-1,2,3-triazole may have limited solubility in some organic solvents. Consider using a solvent that can better dissolve both the triazolate salt and the ethylating agent, such as dimethylformamide (DMF) or acetonitrile (MeCN).
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. However, be aware that higher temperatures can also lead to side reactions. A stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring the reaction progress by TLC or LC-MS is recommended.
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Inactive Ethylating Agent: Ensure the ethylating agent (e.g., ethyl bromide, ethyl iodide) is fresh and has not degraded.
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2. Poor Regioselectivity and Isomer Mixture Complexity
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Question: I am obtaining a complex mixture of isomers (N1, N2, and N3-ethylated products) that is difficult to separate. How can I improve the regioselectivity of the ethylation?
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Answer: The ethylation of 4-nitro-1,2,3-triazole commonly yields a mixture of three isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[2][3][4][5]
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Choice of Ethylating Agent: The nature of the ethylating agent can influence the isomer ratio. For instance, using ethyl bromide has been reported to give a specific molar ratio of N1, N2, and N3 isomers.[1] Experimenting with different ethylating agents like ethyl iodide or diethyl sulfate might alter the product distribution.
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Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the different nitrogen atoms in the triazole ring. A systematic screening of solvents with varying properties (e.g., aprotic polar like DMF, aprotic nonpolar like toluene, and protic like ethanol) may help in favoring the formation of one isomer over the others.
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Counter-ion of the Base: The choice of the counter-ion of the base (e.g., Na+, K+, Cs+) can influence the regioselectivity by coordinating with the triazolate anion and sterically hindering certain nitrogen atoms.
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Temperature Control: Reaction temperature can play a crucial role. Lower temperatures might favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer. It has been noted that N2-substituted 1,2,3-triazoles are often thermodynamically more stable.[3]
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3. Difficulty in Separating Isomers
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Question: I am struggling to separate the different N-ethyl-4-nitro-1,2,3-triazole isomers. What separation techniques are most effective?
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Answer:
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Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (a gradient of non-polar to polar solvents like hexane/ethyl acetate) is critical. Monitoring the separation with a sensitive detection method like UV is recommended.
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Complexation-Decomplexation: A specific method has been reported for the isolation of the 1-ethyl-5-nitro-1,2,3-triazole (N3-isomer) from the isomeric mixture. This involves the formation of a copper(II) complex, which can be separated, followed by decomposition of the complex to yield the pure isomer.[1]
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Crystallization: If one of the isomers is a solid and has significantly different solubility compared to the others, fractional crystallization could be an effective purification method.
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Frequently Asked Questions (FAQs)
1. What are the primary products formed during the ethylation of 4-nitro-1,2,3-triazole?
The ethylation of 4-nitro-1,2,3-triazole typically results in a mixture of three isomeric N-monoalkylated products: 1-ethyl-4-nitro-1,2,3-triazole (N1-isomer), 2-ethyl-4-nitro-1,2,3-triazole (N2-isomer), and 1-ethyl-5-nitro-1,2,3-triazole (N3-isomer).[1][2]
2. What is a typical molar ratio of the isomeric products?
When using ethyl bromide for the alkylation of the sodium salt of 4-nitro-1,2,3-triazole, a molar ratio of N1:N2:N3 isomers of 4:8:1 has been reported.[1] It is important to note that this ratio can be influenced by the specific reaction conditions employed.
3. How can I confirm the structure of the different isomers?
The structures of the different isomers can be unequivocally determined using spectroscopic techniques:
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NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are powerful tools for distinguishing between the isomers based on the chemical shifts and coupling constants of the triazole ring protons and carbons.[1]
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X-ray Crystallography: If single crystals of the isomers can be obtained, X-ray structural analysis provides definitive proof of their molecular structure.[1]
4. Are there any known side reactions to be aware of?
While the primary challenge is controlling regioselectivity, other potential side reactions could include over-alkylation to form quaternary triazolium salts, especially if a large excess of the ethylating agent is used or at elevated temperatures. Additionally, the nitro group can be susceptible to reduction or nucleophilic substitution under certain conditions, though this is less common during simple alkylation.
Data Presentation
Table 1: Reported Isomer Distribution in the Ethylation of Sodium 4-nitro-1,2,3-triazolate with Ethyl Bromide
| Isomer | Structure | Molar Ratio[1] |
| 1-ethyl-4-nitro-1,2,3-triazole (N1) | N1-Et | 4 |
| 2-ethyl-4-nitro-1,2,3-triazole (N2) | N2-Et | 8 |
| 1-ethyl-5-nitro-1,2,3-triazole (N3) | N3-Et | 1 |
Experimental Protocols
Representative Protocol for the Ethylation of 4-Nitro-1,2,3-triazole
This protocol is a representative example based on general principles of N-alkylation of triazoles and should be optimized for specific laboratory conditions and desired outcomes.
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Preparation of Sodium 4-nitro-1,2,3-triazolate:
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In a round-bottom flask, dissolve 4-nitro-1,2,3-triazole (1 equivalent) in a suitable solvent such as ethanol or methanol.
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Add a solution of sodium hydroxide (1 equivalent) in the same solvent dropwise at room temperature.
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Stir the mixture for 1-2 hours.
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Remove the solvent under reduced pressure to obtain the sodium 4-nitro-1,2,3-triazolate salt as a solid. Dry the salt under vacuum before proceeding.
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-
Ethylation Reaction:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the dried sodium 4-nitro-1,2,3-triazolate (1 equivalent) in a dry, aprotic solvent such as DMF or acetonitrile.
-
Add ethyl bromide or ethyl iodide (1.1 to 1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically after several hours to overnight), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomers.
-
Purify the crude product by column chromatography on silica gel using a gradient elution system (e.g., hexane/ethyl acetate) to separate the different isomers.
-
Characterize the purified isomers using NMR spectroscopy and mass spectrometry.
-
Mandatory Visualization
Caption: General experimental workflow for the ethylation of 4-nitro-1,2,3-triazole.
Caption: Factors influencing the regioselectivity of the ethylation reaction.
References
Navigating the Purification of 2-ethyl-4-nitro-2H-1,2,3-triazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole, a key building block in various research and development endeavors, presents a significant purification challenge due to the concurrent formation of regioisomers. This technical support center provides a comprehensive guide with troubleshooting protocols and frequently asked questions to assist researchers in obtaining the high-purity compound required for their work.
Troubleshooting Guide: Overcoming Purification Hurdles
The primary obstacle in the purification of this compound is its separation from the co-synthesized isomers: 1-ethyl-4-nitro-1,2,3-triazole and 1-ethyl-5-nitro-1,2,3-triazole. The typical molar ratio of these isomers (N1:N2:N3) is approximately 4:8:1.[1] An effective separation strategy leverages the differences in the physicochemical properties of these isomers, such as volatility and polarity.[1]
Issue: Presence of Multiple Isomers in the Final Product
Cause: The ethylation of 4-nitro-1,2,3-triazole is not regioselective and inherently produces a mixture of N1, N2, and N3-substituted isomers.
Solution: A multi-step purification protocol is recommended, exploiting the differences in volatility and polarity of the isomers.
Experimental Protocol: Isomer Separation
-
Initial Separation of the N3 Isomer (Optional): While the N3-isomer (1-ethyl-5-nitro-1,2,3-triazole) is the least abundant, its removal can simplify the subsequent separation of the N1 and N2 isomers. This can be achieved through complexation with copper(II) chloride. The N3-isomer selectively forms a crystalline complex that can be filtered off. The pure N3-isomer can then be recovered by decomposing the complex with aqueous ammonia.
-
Separation of the N2 Isomer (this compound):
-
For Liquid Isomer Mixtures: The N2 isomer is generally more volatile than the N1 isomer. Vacuum distillation is an effective method for its separation.[2] Careful control of temperature and pressure is crucial to achieve good separation.
-
For Crystalline Isomer Mixtures: If the isomer mixture is solid, the N2 isomer can be separated by extraction with a nonpolar solvent .[2] The N1 isomer is typically less soluble in nonpolar solvents and will remain in the solid phase. The N2 isomer can then be recovered by evaporating the solvent.
-
-
Purification of the N1 Isomer: The remaining residue after the removal of the N2 isomer, which is enriched in the N1 isomer, can be further purified by recrystallization .
Issue: Low Purity of the Desired this compound Isomer
Cause: Incomplete separation from the N1 isomer, which has similar properties.
Troubleshooting:
-
Optimize Vacuum Distillation: For liquid mixtures, a fractional distillation column can improve separation efficiency. Experiment with different packing materials and reflux ratios.
-
Solvent Screening for Extraction: For crystalline mixtures, screen a variety of nonpolar solvents (e.g., hexanes, cyclohexane, toluene) to find the one with the largest solubility difference between the N1 and N2 isomers.
-
Recrystallization of the N2 Isomer: After initial separation, the N2 isomer can be further purified by recrystallization. Experiment with different solvent systems to find one that yields high-purity crystals.
Issue: Low Overall Yield After Purification
Cause: Material loss at each purification step.
Troubleshooting:
-
Minimize Transfers: Plan the purification workflow to minimize the number of transfers between vessels.
-
Optimize Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss in the mother liquor. Employing a co-solvent system might improve yield.
-
Careful Evaporation: When removing solvents, use a rotary evaporator under controlled temperature and pressure to prevent loss of the volatile N2 isomer.
Quantitative Data Summary
| Parameter | 1-ethyl-4-nitro-1,2,3-triazole (N1) | This compound (N2) | 1-ethyl-5-nitro-1,2,3-triazole (N3) | Reference |
| Typical Molar Ratio | 4 | 8 | 1 | [1] |
| Volatility | Less Volatile | More Volatile | - | [2] |
| Solubility in Nonpolar Solvents | Lower | Higher | - | [2] |
Visualizing the Purification Workflow
The following diagram illustrates the logical workflow for the separation of the N-ethyl-4-nitro-1,2,3-triazole isomers.
References
preventing decomposition of 2-ethyl-4-nitro-2H-1,2,3-triazole during storage
Technical Support Center: 2-Ethyl-4-nitro-2H-1,2,3-triazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of this compound during storage.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three main factors:
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Temperature: As with many nitro-aromatic compounds, thermal stress is a significant cause of decomposition. Elevated temperatures can initiate and accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition pathways.
-
Chemical Incompatibility: Contact with strong acids, bases, oxidizing agents, or reducing agents can lead to chemical reactions that degrade the compound.
Q2: What are the visual signs of decomposition?
A2: Visual indicators of decomposition can include:
-
A change in color of the material.
-
The appearance of new or different crystalline forms.
-
The evolution of gas, which may indicate the breakdown of the triazole ring or loss of the nitro group.
Q3: How does the structure of this compound influence its stability?
A3: The stability of the molecule is a balance of several structural features. The 1,2,3-triazole ring itself is a relatively stable aromatic system.[1] However, the presence of the nitro group makes the molecule more energetic and susceptible to decomposition.[2] Theoretical studies on the parent compound, 4-nitro-2H-1,2,3-triazole, suggest that the 2H-isomer (where the substituent is on the second nitrogen of the ring) is more thermally stable than the 1H-isomer.[2] This suggests that having the ethyl group at the N2 position may contribute to a higher thermal stability compared to its other isomers.
Troubleshooting Common Problems
Problem 1: I have observed a change in the color of my stored this compound.
-
Possible Cause 1: Thermal Decomposition. The sample may have been exposed to elevated temperatures.
-
Possible Cause 2: Photodecomposition. The sample may have been exposed to light.
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Solution: Store the compound in an amber-colored vial or a container that is otherwise protected from light.
-
-
Possible Cause 3: Contamination. The sample may have come into contact with an incompatible substance.
-
Solution: Review your handling procedures to ensure that the compound is not exposed to strong acids, bases, or reactive metals. Use clean, inert labware (e.g., glass, stainless steel) for handling.
-
Problem 2: My experimental results are inconsistent, suggesting potential degradation of the starting material.
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Possible Cause 1: Gradual Decomposition in Storage. Even under recommended conditions, very slow decomposition may occur over extended periods.
-
Solution: It is good practice to re-analyze the purity of the compound (e.g., by HPLC, NMR) if it has been stored for a long time, especially if it is being used in sensitive applications.
-
-
Possible Cause 2: Decomposition during Experimental Setup. The compound may be degrading in the solvent or under the reaction conditions you are using.
-
Solution: Assess the stability of this compound under your specific experimental conditions. This can be done by running a control experiment where the compound is incubated in the reaction solvent at the reaction temperature for the duration of the experiment, and then analyzing for any degradation products.
-
Storage and Handling Recommendations
To minimize decomposition, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Protect from light (use amber vials) | Prevents photodecomposition. |
| Container | Tightly sealed, chemically inert material (e.g., glass) | Prevents contamination and exposure to moisture. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Initial Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the compound. This will serve as the time-zero reference.
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Incubation: Aliquot the stock solution into several sealed vials. Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C).
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Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), remove a vial from each temperature and allow it to cool to room temperature. Analyze the sample by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point and temperature to the time-zero sample. A decrease in the peak area indicates decomposition. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Initial Analysis: Analyze an aliquot of the stock solution by HPLC for a time-zero reference.
-
Exposure: Aliquot the solution into two sets of vials. Wrap one set completely in aluminum foil (dark control) and leave the other set exposed to a light source (e.g., a UV lamp or direct sunlight).
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Time-Point Analysis: At regular intervals, take a sample from both the exposed and dark control vials and analyze by HPLC.
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Data Analysis: Compare the purity of the compound in the light-exposed samples to the dark controls. Significant degradation in the exposed samples compared to the controls indicates photolability.
Visualizations
Troubleshooting Workflow for Decomposition
Caption: A logical workflow for troubleshooting the decomposition of this compound.
References
side reactions to avoid when working with 2-ethyl-4-nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when working with 2-ethyl-4-nitro-2H-1,2,3-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the nitro group and the triazole ring itself. The nitro group is susceptible to reduction and, in highly activated systems, nucleophilic substitution.[1] The triazole ring is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nitro group, making it susceptible to certain reactions.[1][2]
Q2: What are the expected decomposition products of this compound under thermal stress?
While specific data for the 2-ethyl derivative is limited, studies on similar nitro-1,2,4-triazoles indicate that thermal decomposition can proceed through several pathways, including NO₂ elimination and nitro-nitrite rearrangement.[1] Expected decomposition products can include a variety of gases such as N₂, N₂O, NO, and CO₂, as well as other small molecules like water, HCN, and HNCO.[1]
Q3: Is this compound sensitive to strong bases?
Yes, caution should be exercised when using strong bases. While the 2-ethyl group prevents deprotonation of the triazole ring, strong bases can potentially lead to side reactions. For instance, in related nitro-azole compounds, strong bases can facilitate the formation of stable energetic salts.[3] Depending on the reaction conditions and other reagents present, strong bases could also promote unwanted nucleophilic attack or rearrangement reactions.
Q4: What are the potential isomeric impurities that could be present in a sample of this compound?
The most likely isomeric impurities arise during the synthesis of the compound. The alkylation of 4-nitro-1,2,3-triazole with an ethylating agent can produce a mixture of three isomers: 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole.[4][5] The separation of these regioisomers can be challenging.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation During Synthesis
| Potential Cause | Troubleshooting Step |
| Incorrect Isomer Formation: During the ethylation of 4-nitro-1,2,3-triazole, the reaction may favor the formation of the N1 or N3 isomers over the desired N2 isomer.[4][5] | Modify the reaction conditions (solvent, base, temperature) to favor the formation of the 2-ethyl isomer. A thorough analysis of the product mixture by NMR or chromatography is recommended to identify the isomer distribution. |
| Decomposition of Starting Materials or Product: Nitro-triazoles can be thermally sensitive.[1] Excessive heat during the reaction or workup can lead to decomposition. | Maintain strict temperature control throughout the synthesis. For exothermic reactions like nitration, the use of an ice bath is crucial.[2] |
| Inefficient Cycloaddition (if applicable): If synthesizing via a [3+2] cycloaddition of an ethyl azide and a nitro-alkene, the reaction conditions may not be optimal.[6][7] | Screen different catalysts (e.g., copper(I) salts), solvents, and temperatures to optimize the cycloaddition reaction.[8] |
Issue 2: Unexpected Side Products in Subsequent Reactions
| Potential Cause | Troubleshooting Step |
| Reduction of the Nitro Group: When performing reactions on other parts of the molecule, unintended reduction of the nitro group can occur, especially in the presence of reducing agents or certain metals.[1][2] | Protect the nitro group if necessary, or choose reagents that are compatible with the nitro functionality. |
| Ring Opening: Under certain harsh conditions (e.g., strong nucleophiles, high temperatures), the triazole ring may be susceptible to ring-opening reactions.[9] | Employ milder reaction conditions. If a strong nucleophile is required, consider lowering the reaction temperature and monitoring the reaction progress closely. |
| Reaction with Solvent: Some solvents may react with the starting material or intermediates under the reaction conditions. | Choose an inert solvent that is appropriate for the specific reaction being performed. |
Experimental Protocols
Key Experiment: Reduction of the Nitro Group to an Amino Group
This protocol describes a general method for the reduction of this compound to 2-ethyl-2H-1,2,3-triazol-4-amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction mixture, either from a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Potential Side Reactions to Avoid:
-
Over-reduction: Prolonged reaction times or excessive hydrogen pressure can potentially lead to the degradation of the triazole ring.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the palladium catalyst, leading to incomplete reaction.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Generalized signaling pathway for nitro-heterocyclic compounds as bioreducible prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
dealing with exothermic reactions in 2-ethyl-4-nitro-2H-1,2,3-triazole synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethyl-4-nitro-2H-1,2,3-triazole, with a focus on managing the associated exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The primary challenge is the management of the highly exothermic nitration reaction. The introduction of the nitro group onto the triazole ring releases a significant amount of heat, which, if not controlled, can lead to a runaway reaction, decomposition of the starting material and product, and the formation of unwanted byproducts.[1] Careful temperature control is crucial for both safety and reaction efficiency.
Q2: What are the common methods for synthesizing this compound?
A2: A common and effective method involves a two-step process:
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Nitration: Direct nitration of a suitable triazole precursor, such as 2H-1,2,3-triazole, using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitro-2H-1,2,3-triazole.
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Alkylation: Subsequent N-alkylation of the 4-nitro-2H-1,2,3-triazole with an ethylating agent, such as ethyl bromide, to yield a mixture of isomers, including the desired this compound.
Q3: Why is a mixture of nitric acid and sulfuric acid used for nitration?
A3: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the triazole ring in this electrophilic aromatic substitution reaction.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety concerns are:
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Exothermic Reaction: The nitration step is highly exothermic and requires strict temperature control to prevent thermal runaway.
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Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and require careful handling with appropriate personal protective equipment (PPE).[1][2]
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Potentially Energetic Product: Nitro-containing heterocyclic compounds can be energetic materials. While this compound is primarily an intermediate, it should be handled with care, and its thermal stability should be considered.
Q5: What is the role of flow chemistry in managing the exothermic nature of this reaction?
A5: Flow chemistry, particularly using microreactors, offers significant advantages for managing highly exothermic reactions. The high surface-area-to-volume ratio of microreactors allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway and improving reaction safety and consistency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Runaway Reaction (Rapid Temperature Increase) | 1. Too rapid addition of the nitrating agent. 2. Inadequate cooling of the reaction mixture. 3. Insufficient stirring leading to localized hot spots. | 1. Add the nitrating agent dropwise or in small portions, monitoring the temperature closely. 2. Ensure the cooling bath (e.g., ice-salt bath) is maintained at the target temperature and has sufficient capacity. 3. Use a magnetic stirrer or overhead stirrer to ensure vigorous and efficient mixing. |
| Low Yield of Nitrated Product | 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Decomposition of the product due to excessive temperature. 3. Improper work-up procedure leading to loss of product. | 1. Slowly allow the reaction to warm to the optimal temperature and extend the reaction time, monitoring by TLC. 2. Maintain strict temperature control throughout the addition and reaction period. 3. Ensure the quenching is done slowly over crushed ice and the pH is carefully adjusted during neutralization. Extract thoroughly with an appropriate solvent. |
| Formation of Multiple Isomers during Ethylation | 1. Alkylation of 4-nitro-1,2,3-triazole inherently produces a mixture of N1, N2, and N3-substituted isomers. | 1. This is an expected outcome. The different isomers will need to be separated using column chromatography. The ratio of isomers can sometimes be influenced by the choice of base and solvent. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities. 2. The product itself may be a low-melting solid or an oil at room temperature. | 1. Attempt purification by column chromatography using a suitable solvent system. 2. If the product is an oil, ensure it is pure by NMR and other analytical techniques. If necessary, try to form a solid derivative for characterization. |
| Incomplete Ethylation Reaction | 1. Insufficiently reactive ethylating agent. 2. The base used is not strong enough to deprotonate the nitrotriazole. 3. Low reaction temperature or insufficient reaction time. | 1. Consider using a more reactive ethylating agent like ethyl iodide or ethyl triflate, though cost and stability should be considered. 2. Use a stronger base such as sodium hydride (with appropriate safety precautions) or DBU. 3. Increase the reaction temperature and monitor the reaction progress by TLC. |
Experimental Protocols
Step 1: Nitration of 2H-1,2,3-Triazole to 4-Nitro-2H-1,2,3-triazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2H-1,2,3-Triazole | 69.07 | 5.0 g | 0.072 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (25 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2H-1,2,3-triazole (5.0 g) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
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Once the triazole is fully dissolved, begin the dropwise addition of concentrated nitric acid (15 mL) through the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.
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After the addition is complete, continue stirring the reaction mixture at 5-10 °C for 1 hour.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
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Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous solution with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-nitro-2H-1,2,3-triazole.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Ethylation of 4-Nitro-2H-1,2,3-triazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-2H-1,2,3-triazole | 114.06 | 5.0 g | 0.044 |
| Sodium Hydroxide | 40.00 | 1.76 g | 0.044 |
| Ethyl Bromide | 108.97 | 5.2 g (3.5 mL) | 0.048 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-2H-1,2,3-triazole (5.0 g) in DMF (50 mL).
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Add sodium hydroxide (1.76 g) to the solution and stir at room temperature for 30 minutes to form the sodium salt.
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Add ethyl bromide (3.5 mL) dropwise to the reaction mixture.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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The resulting crude product will be a mixture of isomers. Separate the desired this compound from the other isomers using column chromatography on silica gel with a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Visualizations
References
catalyst selection for efficient 2-ethyl-4-nitro-2H-1,2,3-triazole synthesis
Technical Support Center: Synthesis of 2-Ethyl-4-nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of this compound. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound:
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Route A: This involves a two-step process starting with the N-alkylation of 1,2,3-triazole with an ethylating agent to produce 2-ethyl-2H-1,2,3-triazole, followed by electrophilic nitration to introduce the nitro group at the 4-position.
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Route B: This is a more direct approach involving the alkylation of 4(5)-nitro-1,2,3-triazole with an ethylating agent. This reaction typically yields a mixture of N1, N2, and N3-alkylated isomers, which then require separation.[1]
Q2: Which synthetic route is more efficient?
A2: The efficiency of each route depends on the specific experimental conditions and the capabilities for purification.
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Route A can be challenging due to the difficulty in achieving high regioselectivity for N2-alkylation and the potential for the nitration to occur at the 5-position instead of the desired 4-position.
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Route B directly produces the target molecule, but the main challenge lies in the efficient separation of the resulting regioisomers.[1] A methodology for the separation of these isomers has been developed, which relies on the differences in their basicity and reactivity.[1]
Q3: What are the key challenges in the synthesis of this compound?
A3: The key challenges include:
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Regioselectivity in N-alkylation: The alkylation of 1,2,3-triazole can lead to a mixture of N1 and N2 isomers. Achieving a high yield of the desired N2 isomer is a primary obstacle.
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Regioselectivity in nitration: In Route A, the nitration of 2-ethyl-2H-1,2,3-triazole may preferentially occur at the 5-position.
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Isomer separation: In Route B, the separation of the N1, N2, and N3-alkylated isomers of 4-nitro-1,2,3-triazole can be complex and may require specialized chromatographic techniques or chemical separation methods.[1]
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Reaction conditions: Both nitration and alkylation reactions can be sensitive to reaction conditions, and optimization is often necessary to achieve good yields and selectivity.
Troubleshooting Guides
Route A: N-Ethylation of 1,2,3-Triazole followed by Nitration
Problem 1: Low regioselectivity in the N-ethylation of 1,2,3-triazole, resulting in a mixture of N1 and N2 isomers.
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Possible Causes:
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Inappropriate choice of base.
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Suboptimal solvent.
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Reaction temperature is too high.
-
-
Solutions:
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Base Selection: The choice of base can significantly influence the N1/N2 isomer ratio. While stronger bases might lead to a mixture, weaker bases in polar aprotic solvents can favor N2-alkylation.
-
Solvent and Temperature Optimization: The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K₂CO₃ in DMF has been shown to be highly regioselective for the N2 position.[1] Optimization of the solvent and temperature is crucial, with DMF at -10°C reported to give the best results for N2-selectivity.[1]
-
Catalyst Systems: Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been reported to be highly N2-selective.[2]
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Problem 2: Nitration of 2-ethyl-2H-1,2,3-triazole yields the 5-nitro isomer instead of the desired 4-nitro isomer.
-
Possible Cause:
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The electronic and steric effects of the N2-ethyl group direct the incoming nitro group to the C5 position. The nitration of 2-methyl-2H-1,2,3-triazole is known to yield the 5-nitro product.[3]
-
-
Solutions:
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Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is the standard, exploring other nitrating agents might alter the regioselectivity. However, direct nitration to the 4-position is challenging for N2-alkylated triazoles.
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Consider Route B: Due to the directing effect of the N2-alkyl group, Route B (alkylation of 4(5)-nitro-1,2,3-triazole) is a more reliable method for obtaining the 4-nitro isomer.
-
Route B: Ethylation of 4(5)-Nitro-1,2,3-triazole
Problem 3: The ethylation of 4(5)-nitro-1,2,3-triazole results in a difficult-to-separate mixture of N1, N2, and N3 isomers.
-
Possible Cause:
-
The alkylation of 4(5)-nitro-1,2,3-triazole with agents like ethyl iodide inherently produces a mixture of all three possible regioisomers.[1]
-
-
Solutions:
-
Isomer Separation Strategy: An effective methodology for separating the N-alkyl(aryl)nitrotriazole regioisomers has been developed.[1] This method leverages the differences in basicity and reactivity of the isomers, particularly in quaternization and complexation reactions.[1]
-
Isolation of the N3-isomer: The N3-isomer can be isolated first.
-
Separation of N1 and N2 isomers: The remaining mixture of N1 and N2 isomers can be separated by vacuum distillation for liquid compounds or by extraction with nonpolar solvents for crystalline compounds.[1]
-
-
Problem 4: Low overall yield after isomer separation.
-
Possible Causes:
-
Loss of product during the multiple steps of the separation process.
-
Suboptimal alkylation conditions leading to a low proportion of the desired N2 isomer in the initial mixture.
-
-
Solutions:
-
Optimization of Alkylation: While a mixture is unavoidable, the ratio of isomers can be influenced by the reaction conditions. A systematic optimization of the base, solvent, temperature, and ethylating agent may improve the proportion of the desired N2 isomer.
-
Careful Separation: Handle the separation procedure with care to minimize losses at each step. Ensure complete extraction and careful distillation.
-
Data Presentation
Table 1: Regioselectivity of N-Alkylation of Substituted 1,2,3-Triazoles under Various Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | N2:N1 Isomer Ratio | Reference |
| Benzyl bromide | Na₂CO₃ | DMF | Room Temp | 83:17 | [4] |
| Ethyl iodide | Na₂CO₃ | DMF | Room Temp | 91:9 | [4] |
| Ethyl bromoacetate | Na₂CO₃ | DMF | Room Temp | 90:10 | [4] |
| Alkyl halides | K₂CO₃ | DMF | -10 | Highly N2-selective | [1] |
| Vinyl ethers | Ph₃PAuCl/AgNTf₂ | DCE | 80 | Highly N2-selective | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Route B
Step 1: Ethylation of 4(5)-Nitro-1,2,3-triazole
-
To a suspension of 4(5)-nitro-1,2,3-triazole (1.0 eq) in a suitable solvent such as ethanol, add an equimolar amount of a base (e.g., sodium hydroxide).
-
Add the ethylating agent (e.g., ethyl iodide, 1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, neutralize the mixture and extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of N1, N2, and N3-ethyl-4-nitro-1,2,3-triazole isomers.
Step 2: Separation of the Isomers
-
Follow a specialized separation protocol based on the differential basicity and reactivity of the isomers.[1] This may involve selective quaternization or complexation to separate one isomer, followed by physical separation methods like distillation or recrystallization for the remaining isomers.[1]
Protocol 2: General Procedure for Nitration of a 2-Alkyl-2H-1,2,3-triazole (Caution: Highly Exothermic)
Note: This procedure is for general guidance and may lead to the 5-nitro isomer.
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.
-
Slowly add the 2-ethyl-2H-1,2,3-triazole to the cold acid mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Workflow for catalyst and condition screening for N2-ethylation.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
Validation & Comparative
Comparative Analysis of 2-Ethyl-4-nitro-2H-1,2,3-triazole and its Isomers: A Guide for Researchers
A comprehensive review of the synthesis, spectroscopic properties, and thermal stability of the isomeric N-ethyl-4-nitro-1,2,3-triazoles is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of 1-ethyl-4-nitro-1H-1,2,3-triazole, 2-ethyl-4-nitro-2H-1,2,3-triazole, and 1-ethyl-5-nitro-1H-1,2,3-triazole, supported by experimental data and methodologies.
The ethylation of 4-nitro-1,2,3-triazole results in the formation of a mixture of three constitutional isomers, each exhibiting distinct physicochemical properties. The understanding of these differences is crucial for their potential applications, particularly in the development of energetic materials and pharmaceuticals. The alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide has been shown to produce 1-ethyl-4-nitro-1H-1,2,3-triazole (the N1-isomer), this compound (the N2-isomer), and 1-ethyl-5-nitro-1H-1,2,3-triazole (the N3-isomer).[1] The reaction yields these isomers in a molar ratio of approximately 4:8:1, respectively, with the N2-isomer being the predominant product.[1]
Synthesis and Isomer Separation
The synthesis of the isomeric mixture is typically achieved through the alkylation of the sodium salt of 4-nitro-1,2,3-triazole with an ethylating agent like ethyl bromide in a suitable solvent.
Experimental Protocol: General Synthesis of Ethyl-Nitro-Triazole Isomers
A solution of 4-nitro-1,2,3-triazole is treated with a slight molar excess of sodium hydroxide in ethanol to form the sodium salt. To this solution, ethyl bromide is added, and the mixture is heated under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue contains a mixture of the three isomers.
The separation of the individual isomers from the product mixture is a critical step and can be achieved using chromatographic techniques, such as column chromatography on silica gel, exploiting the differences in polarity of the isomers.
Comparative Data of Isomers
The distinct placement of the ethyl group on the triazole ring significantly influences the physical and chemical properties of the isomers. The following tables summarize the available quantitative data for a comparative analysis.
Table 1: Physicochemical Properties of Ethyl-Nitro-Triazole Isomers
| Property | 1-ethyl-4-nitro-1H-1,2,3-triazole (N1) | This compound (N2) | 1-ethyl-5-nitro-1H-1,2,3-triazole (N3) |
| Molar Ratio in Synthesis | 4 | 8 | 1 |
| Molecular Weight | 142.12 g/mol | 142.12 g/mol | 142.12 g/mol |
| Appearance | Data not available | Data not available | Data not available |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Density (g/cm³) | Data not available | Data not available | Data not available |
Table 2: Spectroscopic Data of Ethyl-Nitro-Triazole Isomers
| Spectroscopic Data | 1-ethyl-4-nitro-1H-1,2,3-triazole (N1) | This compound (N2) | 1-ethyl-5-nitro-1H-1,2,3-triazole (N3) |
| ¹H NMR (δ, ppm) | Data not available | Data not available | Data not available |
| ¹³C NMR (δ, ppm) | Data not available | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available | Data not available |
| Mass Spec (m/z) | Data not available | Data not available | Data not available |
Table 3: Thermal Properties of Ethyl-Nitro-Triazole Isomers
| Thermal Property | 1-ethyl-4-nitro-1H-1,2,3-triazole (N1) | This compound (N2) | 1-ethyl-5-nitro-1H-1,2,3-triazole (N3) |
| Decomposition Temp. (°C) | Data not available | Data not available | Data not available |
| Standard Enthalpy of Formation (kJ/mol) | Available[2] | Data not available | Data not available |
A study on the thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole (1ET) has been conducted, where its heat capacity was studied between 5 and 370 K, and the standard enthalpy of formation for the crystalline state at 298.15 K was determined.[2] Similar comprehensive thermodynamic data for the N2 and N3 isomers are not currently available in the literature.
Biological Activity
While specific studies on the biological activity of this compound and its isomers are limited, the broader class of nitro-triazole derivatives has shown promise as antifungal agents.[3][4][5] The mechanism of action for azole antifungals typically involves the inhibition of the lanosterol 14α-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi.[3] Some nitro-triazole derivatives have demonstrated excellent antifungal activity, even against fluconazole-resistant strains.[3] It is plausible that the ethyl-nitro-triazole isomers could exhibit similar bioactivities, warranting further investigation. There is currently no specific data on the cytotoxicity of these isomers.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthesis pathway and the isomeric relationship of the target compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Molecular Structure of 2-ethyl-4-nitro-2H-1,2,3-triazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] We present supporting data from closely related structures and detailed experimental protocols to aid in methodological selection.
The precise arrangement of atoms in this compound dictates its chemical reactivity, physical properties, and biological activity. While several methods can provide structural insights, single-crystal X-ray diffraction remains the gold standard for obtaining atomic-resolution data.[2] This guide will objectively compare this definitive technique with spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Elucidation Techniques
The selection of an analytical technique for structure determination depends on the specific research question, sample availability, and the desired level of detail. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline state, other techniques offer information about its dynamic behavior and connectivity in solution.[3][4]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.[5][6] | Unambiguous and definitive structure determination at atomic resolution. | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and through-space proximity of atoms. | Provides structural and dynamic information in solution, closer to physiological conditions. Does not require crystallization.[3] | Primarily for small to medium-sized molecules. Can be complex to interpret for intricate structures. Lower resolution than X-ray crystallography.[3] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation.[7][8] | Fast, simple, and requires only a small amount of sample. Excellent for identifying the presence of specific bonds (e.g., C=O, N-H, O-H). | Provides limited information about the overall 3D structure and connectivity. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity and requires a very small amount of sample. Can be coupled with chromatography for mixture analysis. | Provides no direct information about the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Crystallography of this compound (Hypothetical)
This protocol is based on established procedures for similar small organic molecules.[6][9]
-
Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to accurately determine the molecular weight.
Expected Data for this compound
The following tables summarize the expected data based on the analysis of closely related nitro- and ethyl-substituted 1,2,3-triazoles found in the literature.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₄H₅N₅O₂ |
| Formula Weight | 155.12 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 8-12 |
| b (Å) | 5-10 |
| c (Å) | 12-18 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 800-1200 |
| Z | 4 or 8 |
| R-factor | < 0.05 |
Table 2: Comparison of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A triplet for the -CH₃ protons of the ethyl group, a quartet for the -CH₂- protons of the ethyl group, and a singlet for the triazole ring proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two carbons of the triazole ring. The carbon bearing the nitro group would be significantly downfield. |
| IR (cm⁻¹) | Asymmetric and symmetric stretching vibrations for the NO₂ group (approx. 1550-1500 and 1350-1300 cm⁻¹), C-H stretching, and ring vibrations.[7][8] |
| HRMS (ESI) | [M+H]⁺ peak at m/z corresponding to the exact mass of the protonated molecule, confirming the elemental composition. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, emphasizing the central role of X-ray crystallography.
Caption: Workflow for structural validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Ethyl-4-nitro-2H-1,2,3-triazole and Other Nitroaromatic Compounds in a Research and Drug Development Context
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel compounds and established chemical classes is paramount. This guide provides a comparative overview of 2-ethyl-4-nitro-2H-1,2,3-triazole, a representative of the nitro-triazole class, and other widely studied nitroaromatic compounds. This analysis is supported by experimental data on their biological activity and toxicity, alongside detailed experimental protocols and visual representations of key concepts.
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone in various industrial and pharmaceutical applications.[1] Their utility, however, is often counterbalanced by concerns regarding their potential toxicity and mutagenicity.[1][2] The introduction of a triazole ring, a five-membered heterocycle with three nitrogen atoms, offers a potential avenue to modulate the physicochemical and biological properties of nitroaromatics, possibly enhancing therapeutic efficacy while mitigating adverse effects. This guide will focus on 4-nitro-2H-1,2,3-triazole and its derivatives as a proxy for the broader class of nitro-triazoles, comparing them against more conventional nitroaromatic compounds like nitrobenzene and its derivatives.
Comparative Biological Activity and Toxicity
The biological and toxicological profiles of nitroaromatic compounds are intrinsically linked to the bioreduction of the nitro group. This process can lead to the formation of reactive intermediates that can be either therapeutically active or cytotoxic.[3] The specific chemical scaffold to which the nitro group is attached significantly influences this bioactivation and the resulting biological outcomes.
Anticancer Activity
Nitroaromatic compounds have been investigated as potential anticancer agents, often designed as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species that damage cancer cells. Research has shown that various 1,2,3-triazole derivatives exhibit significant antiproliferative activity against a range of cancer cell lines.[4]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Nitro-triazole Derivatives and Other Nitroaromatic Compounds against Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Nitro-triazole Derivatives | ||||
| (3-benzamido-2-(4-((4-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)-3-phenylpropanoic acid) | 1.3-fold less potent than H1 | 1.7-fold less potent than H1 | - | [5] |
| 1,2,3-triazole-coumarin hybrid 4a | - | - | 2.97 | [4] |
| 1,2,3-triazole-coumarin hybrid 4b | - | - | 4.78 | [4] |
| Other Nitroaromatic Compounds | ||||
| Cisplatin (Reference Drug) | 45.33 | - | 24.15 | [4][6] |
Note: A direct IC₅₀ value for this compound was not available in the reviewed literature. The data presented is for structurally related nitro-triazole derivatives to provide a contextual comparison.
Toxicity Profile
Table 2: Acute Oral Toxicity (LD₅₀) of 1,2,4-Triazole and Representative Nitroaromatic Compounds in Rats
| Compound | LD₅₀ (mg/kg) | Reference |
| 1,2,4-Triazole | 1648 | [7] |
| Nitrobenzene | 600 - 750 | [8] |
| Dinitrobenzene | 50 - 80 | - |
Note: Lower LD₅₀ values indicate higher acute toxicity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Synthesis of 4-Nitro-2H-1,2,3-triazole
The synthesis of 4-nitro-2H-1,2,3-triazole is typically achieved through the direct nitration of 1,2,3-triazole.[9]
Materials:
-
1,2,3-triazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Reaction flask with a magnetic stirrer
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared in a reaction flask, typically in a 1:2 ratio, and cooled in an ice bath.
-
1,2,3-triazole is added portion-wise to the cooled acid mixture while stirring. The temperature is maintained below 10°C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to allow the nitration to proceed.
-
The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[1][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing only the solvent) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Key Pathways and Concepts
To better illustrate the underlying principles of nitroaromatic compound activity, the following diagrams are provided.
Caption: Bioactivation pathway of nitroaromatic compounds.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. scielo.br [scielo.br]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 6. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2-ethyl-4-nitro-2H-1,2,3-triazole in Energetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is continuously in search of novel compounds that offer a superior balance of performance, sensitivity, and stability. Within this context, nitrogen-rich heterocycles, such as nitrotriazoles, have garnered significant attention. This guide provides a comparative analysis of 2-ethyl-4-nitro-2H-1,2,3-triazole, a lesser-known energetic compound, and contrasts its available data with that of established and emerging energetic materials.
Introduction to this compound
This compound is a derivative of 4-nitro-1,2,3-triazole. Its synthesis is achieved through the ethylation of 4-nitro-1,2,3-triazole. This reaction, however, yields a mixture of three isomers: 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole. Notably, the 2-ethyl isomer is the predominant product in this isomeric mixture, with a reported molar ratio of approximately 4:8:1 (1-ethyl:2-ethyl:1-ethyl-5-nitro) when using ethyl bromide as the alkylating agent[1][2].
Despite its prevalence in the synthesis process, there is a notable scarcity of publicly available, experimentally determined energetic performance data specifically for the isolated this compound. Much of the existing research on ethylated 4-nitrotriazoles has focused on the thermodynamic properties of the 1-ethyl isomer. Therefore, a direct comparison of the explosive performance of the 2-ethyl isomer relies heavily on theoretical predictions and comparisons with related, well-characterized energetic materials.
Comparative Performance Data
To provide a comprehensive understanding of the potential performance of this compound, this section presents a comparison with conventional energetic materials such as TNT, RDX, and HMX, as well as other relevant nitrotriazole derivatives. It is important to reiterate that the data for this compound is largely theoretical or inferred from related compounds.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| This compound | - | Not Reported | Not Reported | Not Reported | Not Reported |
| Trinitrotoluene | TNT | 1.65 | 6,900 | 19 | 15 |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8,750 | 34 | 7.5 |
| Cyclotetramethylenetetranitramine | HMX | 1.91 | 9,100 | 39 | 7.4 |
| 3-nitro-1,2,4-triazole (Form II) | NTA | 1.83 | 8,213 | 27.45 | > 40 |
| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | - | Not Reported | 8,011 - 9,044 (Calculated) | 23.7 - 34.8 (Calculated) | 15 - 45 |
Note: The performance of energetic materials is highly dependent on their crystalline form and density.
Experimental Protocols
The characterization of energetic materials involves a series of standardized tests to determine their performance and safety characteristics. While specific experimental data for this compound is not available, the following are the general methodologies used to obtain the data presented in the comparative table.
Density Measurement
The density of an energetic material is a crucial parameter that significantly influences its detonation performance. It is typically determined using gas pycnometry, which measures the volume of the solid material by displacing a known volume of an inert gas.
Detonation Velocity
The detonation velocity is the speed at which the detonation wave propagates through the explosive. It is a key indicator of the material's power. A common method for its measurement is the D'Autriche method, where the detonation of a column of the explosive initiates two separate detonating cords of known detonation velocity. The collision point of the two detonation waves is marked on a lead plate, and from this, the detonation velocity of the test sample can be calculated.
Detonation Pressure
The detonation pressure is the pressure of the shock wave produced by the detonation. It is often calculated from the experimental density and detonation velocity using thermodynamic codes and equations of state, such as the Kamlet-Jacobs equations[3][4].
Impact Sensitivity
Impact sensitivity measures the response of an explosive to a sudden impact. The standard method is the drop weight impact test (e.g., using a BAM fallhammer). In this test, a weight is dropped from a specified height onto a sample of the material, and the energy required to cause a detonation in 50% of the trials (h₅₀) is determined. A higher value indicates lower sensitivity.
Friction Sensitivity
Friction sensitivity assesses the susceptibility of an explosive to initiation by friction. A common apparatus is the BAM friction tester, where a weighted porcelain pin is drawn across a sample spread on a porcelain plate. The load at which ignition or detonation occurs is recorded.
Logical Relationships in Energetic Material Evaluation
The evaluation of a new energetic material follows a logical progression from synthesis to performance characterization. This workflow is crucial for the safe and systematic assessment of its potential applications.
Caption: Experimental workflow for the evaluation of a novel energetic material.
The Role of Computational Chemistry
Given the absence of experimental data for this compound, computational chemistry plays a vital role in predicting its energetic properties. Methods such as Density Functional Theory (DFT) can be employed to calculate key parameters like the heat of formation, density, and from these, predict detonation performance using established equations like the Kamlet-Jacobs equations[3]. These theoretical studies provide valuable insights and can guide the prioritization of synthetic efforts towards the most promising candidates.
Caption: Computational workflow for predicting the energetic performance of a molecule.
Conclusion
This compound represents an intriguing but underexplored energetic material. While its synthesis as a major isomer is established, a significant gap exists in the experimental characterization of its energetic performance. The provided comparative data with well-known explosives and other nitrotriazole derivatives offers a preliminary context for its potential capabilities. Future research, both experimental and computational, is imperative to fully elucidate the properties of this compound and determine its viability as a component in advanced energetic formulations. The methodologies and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between N1 and N2 Ethylated Nitro-Triazoles
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount for predicting molecular behavior and designing effective therapeutic agents. This guide provides a detailed spectroscopic comparison of N1 and N2 ethylated nitro-triazoles, leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to delineate their distinguishing features.
The strategic placement of an ethyl group on the nitrogen atoms of a nitro-triazole ring significantly influences the molecule's electronic environment and, consequently, its spectroscopic signature. Differentiating between the N1 and N2 isomers is crucial for structure-activity relationship (SAR) studies and the development of novel compounds. This guide presents a comparative analysis based on published spectroscopic data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N1 and N2 ethylated nitro-triazoles, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Isomer | Chemical Shift (δ) of Triazole Ring Proton (H-5) | Reference |
| N1-ethyl-4-nitro-1,2,3-triazole | > 9.0 ppm | [1] |
| N2-ethyl-4-nitro-1,2,3-triazole | < 8.8 ppm | [1] |
Note: The chemical shift of the ethyl group protons can also provide confirmatory data but the triazole ring proton is the most diagnostic.
A known regularity for alkyl nitrotriazoles is that the H-5 proton signals of the nitro-1,2,3-triazole ring are consistently ordered as follows: δ (H-5 N1-isomer) > δ (H-5 N3-isomer) > δ (H-5 N2-isomer)[1]. For instance, in a mixture of N-alkylated 4-nitro-1,2,3-triazoles, the signals for the N1-isomer, N2-isomer, and N3-isomer were observed at 9.45, 8.74, and 8.81 ppm, respectively[1].
Table 2: Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
| Functional Group | N1-ethylated nitro-triazole (Approx. Wavenumber) | N2-ethylated nitro-triazole (Approx. Wavenumber) | Key Distinguishing Features | Reference |
| Asymmetric NO₂ Stretch | ~1560-1540 | ~1550-1530 | Subtle shifts due to electronic differences | [2][3] |
| Symmetric NO₂ Stretch | ~1350-1330 | ~1360-1340 | Shift in position and intensity | [2][3] |
| C-N Stretch (ring) | ~1230 | ~1240 | Minor but potentially observable shift | [4] |
| Triazole Ring Vibrations | Multiple bands in fingerprint region | Multiple bands in fingerprint region | Overall pattern in the fingerprint region is unique for each isomer | [5][6][7] |
Note: The exact positions of IR absorption bands can be influenced by the specific nitro-triazole core (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and the presence of other substituents.
Table 3: UV-Vis Spectroscopy Data (in solution)
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Notes | Reference |
| N1-ethylated nitro-triazole | ~205-215 | Varies | π → π* transition of the triazole ring | [8][9][10] |
| N2-ethylated nitro-triazole | ~205-215 | Varies | π → π* transition of the triazole ring | [8][9][10] |
Note: UV-Vis spectroscopy is generally less effective for distinguishing between N1 and N2 isomers of simple ethylated nitro-triazoles as their chromophores are very similar. The primary absorption is often dominated by the π → π transition of the triazole ring[8][9].*
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The samples are prepared by dissolving approximately 5-10 mg of the ethylated nitro-triazole isomer in a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are obtained using a double-beam spectrophotometer. Samples are dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration (typically in the micromolar range). The absorbance is measured over a wavelength range of approximately 200-400 nm.
Visualizing the Isomer Differentiation Workflow
The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic characterization of N1 and N2 ethylated nitro-triazole isomers.
Caption: Workflow for Isomer Synthesis, Separation, and Analysis.
Conclusion
The spectroscopic comparison of N1 and N2 ethylated nitro-triazoles reveals distinct differences, particularly in their ¹H NMR spectra. The chemical shift of the triazole ring proton serves as a reliable diagnostic tool for distinguishing between the two isomers. While IR spectroscopy can provide confirmatory evidence through subtle shifts in the nitro group and ring vibration frequencies, UV-Vis spectroscopy is generally less informative for this specific isomeric differentiation. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectroscopic data for these and related compounds. This guide serves as a valuable resource for researchers working on the synthesis and characterization of novel triazole-based molecules.
References
- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir-spectra-of-nitro-compounds - Ask this paper | Bohrium [bohrium.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Experimental Validation of Computational Predictions for 2-Ethyl-4-nitro-2H-1,2,3-triazole: A Comparative Guide
This guide provides a comparative analysis of computational predictions and experimental data for 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in materials science and medicinal chemistry. The validation of in silico models with real-world experimental results is a cornerstone of modern research, ensuring the accuracy and predictive power of computational methods in the development of new chemical entities. This document outlines the predicted properties, the experimental methods for their validation, and a comparison with isomeric alternatives.
Data Presentation: Computational Predictions vs. Experimental Data
Computational models, such as those based on Density Functional Theory (DFT), offer valuable insights into the physicochemical properties of molecules. However, these predictions must be substantiated by experimental evidence. Below is a summary of hypothetical, yet representative, computational predictions for this compound and the corresponding experimental data that would be sought for validation.
Table 1: Comparison of Predicted and Experimental Physicochemical Properties
| Property | Computational Prediction (DFT B3LYP/6-31G*) | Experimental Validation Data |
| Molecular Geometry | ||
| C4-N(O)2 Bond Length | 1.45 Å | X-ray Crystallography |
| N2-N3 Bond Length | 1.30 Å | X-ray Crystallography |
| Dihedral Angle (Triazole-NO2) | ~5° | X-ray Crystallography |
| Electronic Properties | ||
| HOMO-LUMO Gap | 4.5 eV | UV-Vis Spectroscopy |
| Dipole Moment | 3.5 D | Dielectric Constant Measurement |
| Spectroscopic Data | ||
| ¹H NMR (δ, ppm) | CH: 8.1, CH2: 4.5, CH3: 1.6 | ¹H NMR Spectroscopy |
| ¹³C NMR (δ, ppm) | C4: 145, C5: 130, CH2: 50, CH3: 15 | ¹³C NMR Spectroscopy |
| IR Frequency (cm⁻¹) | NO2 asymm. stretch: 1550 | FT-IR Spectroscopy |
Comparison with Isomeric Alternatives
The biological and physicochemical properties of nitro-triazoles are highly dependent on the substitution pattern on the triazole ring. Alkylation of 4-nitro-1,2,3-triazole can yield three different isomers. A comparative analysis is crucial for understanding structure-activity relationships.
Table 2: Comparative Data of N-Ethyl-4-nitro-1,2,3-triazole Isomers
| Isomer | Predicted Stability (Relative Energy, kcal/mol) | Known Experimental Properties |
| This compound | 0 (Reference) | Major product in some alkylation reactions. |
| 1-ethyl-4-nitro-1H-1,2,3-triazole | +2.5 | Thermodynamic properties have been studied; enthalpy of formation is known.[1] |
| 1-ethyl-5-nitro-1H-1,2,3-triazole | +4.1 | Minor product in alkylation reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of computational predictions.
Synthesis of this compound
The synthesis involves the N-alkylation of 4-nitro-2H-1,2,3-triazole.[2]
-
Preparation of 4-nitro-2H-1,2,3-triazole: Direct nitration of 2H-1,2,3-triazole using a mixture of concentrated nitric and sulfuric acids at low temperatures.[2]
-
Alkylation: The sodium salt of 4-nitro-1,2,3-triazole is reacted with an ethylating agent, such as ethyl bromide, in a suitable solvent like DMF or ethanol. This typically yields a mixture of the N1, N2, and N3 isomers.
-
Purification: The isomeric mixture is separated using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the this compound.
Spectroscopic Analysis
Standard spectroscopic techniques are used to elucidate the structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in ppm relative to an internal standard (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using KBr pellets or as a thin film on a salt plate. The spectrum is analyzed for characteristic vibrational frequencies, particularly the asymmetric and symmetric stretches of the nitro group.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule in the solid state.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Given the known antimicrobial properties of triazoles, a common biological validation would be to assess its activity against various microbial strains.[3][4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight and then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mandatory Visualizations
Experimental Workflow for Validation
References
Assessing the Purity of 2-Ethyl-4-nitro-2H-1,2,3-triazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-ethyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in various research domains. The supporting experimental data and detailed protocols provided herein offer a practical framework for selecting the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC stands out as a robust and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like many triazole derivatives. Its high resolution and sensitivity make it particularly suitable for separating the target compound from impurities, isomers, and degradation products.
A typical reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound. This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. For compounds that are difficult to separate, a phenyl-based column may offer alternative selectivity.
-
Mobile Phase: A gradient elution using acetonitrile and water is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 254 nm is a common choice for nitroaromatic compounds. A DAD can be used to scan a range of wavelengths to identify the optimal absorbance for the main compound and any impurities.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition (20% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy. | Higher cost of instrumentation and solvents, more complex operation compared to TLC. | Highly Recommended: Ideal for accurate quantification of purity and detection of minor impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors (e.g., FID, MS). | Not suitable for non-volatile or thermally labile compounds, which may include some triazole derivatives or potential impurities. | Potentially Suitable, with Caution: The thermal stability of this compound would need to be confirmed to avoid on-column degradation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption of compounds on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and screening. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | Recommended for Screening: Useful for rapid checks of reaction progress and preliminary purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to determine molecular structure. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for straightforward interpretation. | Recommended for Structural Confirmation and Purity Estimation: Provides orthogonal information to chromatography and can confirm the identity of the main component and major impurities. |
Visualizing the Analytical Workflow
To provide a clear overview of the logical steps involved in assessing the purity of this compound, the following diagrams illustrate the experimental workflows.
Caption: Workflow for purity assessment via HPLC.
Caption: Logic for selecting an analytical method.
Comparative Thermal Analysis of 2-ethyl-4-nitro-2H-1,2,3-triazole and Related Energetic Materials using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 2-ethyl-4-nitro-2H-1,2,3-triazole and its isomer, 1-ethyl-4-nitro-1,2,3-triazole, alongside other nitro-triazole-based energetic materials. The data presented is based on Differential Scanning Calorimetry (DSC), a key technique for characterizing the thermal behavior of energetic compounds.
Comparison of Thermal Properties
The thermal stability of energetic materials is a critical parameter for their safe handling, storage, and application. Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine key thermal properties such as melting point and decomposition temperature. Below is a comparison of available thermal data for this compound, its isomer, and other relevant nitro-triazole derivatives.
| Compound | Melting Point (°C) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| 1-ethyl-4-nitro-1,2,3-triazole | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| 2-amino-4,5-dinitro-1,2,3-2H-triazole | 94 | 190 | - | [2] |
| Trinitromethyl nitrotriazole (TNMNT) | 101 | 138 | - | [3] |
| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | - | 240.6 | - | [4] |
| Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate | - | 286.9 | - | [4] |
Experimental Protocol: Differential Scanning Calorimetry of Energetic Materials
The following is a generalized experimental protocol for the thermal analysis of energetic materials using DSC. This protocol is based on established methodologies for handling and analyzing such materials.[5][6][7]
Objective: To determine the thermal properties (melting point, decomposition temperature) of an energetic material.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or gold-plated copper pans
-
Crimper for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation:
-
Carefully weigh 0.5-2.0 mg of the energetic material into a sample pan using a microbalance.
-
Hermetically seal the pan using a crimper. This is crucial to contain any evolved gases during decomposition.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a controlled atmosphere and prevent oxidative reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected thermal events (e.g., 30°C).
-
Heat the sample at a constant rate, typically between 5-20°C/min. The heating rate can influence the observed temperatures of thermal events.
-
Continue heating to a final temperature that is beyond the decomposition of the material.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event.
-
The decomposition temperature is determined as the onset temperature of the exothermic event (Tonset) and the temperature at the peak of the exotherm (Tpeak).
-
Logical Workflow for DSC Analysis of Energetic Materials
The following diagram illustrates the typical workflow for the characterization of energetic materials using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of energetic materials.
Synthesis of this compound
While detailed experimental procedures for the synthesis of this compound are not extensively reported in readily accessible literature, the synthesis of related nitro-triazoles typically involves the nitration of a corresponding triazole precursor.[8] The synthesis of N-alkylated triazoles can be achieved through the alkylation of the triazole ring.[9] The specific isomer obtained (N1 vs. N2 substitution) can depend on the reaction conditions. The general synthetic approach would likely involve the ethylation of 4-nitro-2H-1,2,3-triazole.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of nitro-triazole energetic materials involves complex reaction pathways. The initial step is often the cleavage of the C-NO2 or N-NO2 bond, leading to the formation of radical species. These radicals then initiate a cascade of reactions, ultimately producing stable gaseous products such as N2, CO2, H2O, and various nitrogen oxides. The specific decomposition pathway can be influenced by the molecular structure, including the position of substituents on the triazole ring.
The following diagram illustrates a simplified, generalized decomposition pathway for a nitro-triazole compound.
Caption: Generalized thermal decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]
- 4. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 9. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-ethyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 2-ethyl-4-nitro-2H-1,2,3-triazole, a valuable heterocyclic compound in medicinal chemistry and materials science. We will delve into two principal strategies: the alkylation of 4-nitro-1,2,3-triazole and the direct nitration of 2-ethyl-2H-1,2,3-triazole. This comparison includes detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable route for their specific needs.
Introduction
This compound is a significant building block due to the presence of the nitro group, which can be a key pharmacophore or a precursor for further functionalization, and the N-ethyl group, which can modulate the compound's physicochemical properties. The regioselective synthesis of this specific isomer is crucial as different isomers can exhibit varied biological activities and physical characteristics.
Synthetic Strategies
Two main synthetic pathways have been explored for the synthesis of this compound:
-
Route A: Alkylation of 4-nitro-1,2,3-triazole. This is a two-step process involving the synthesis of the 4-nitro-1,2,3-triazole precursor followed by its ethylation. A significant challenge in this route is the formation of a mixture of N-alkylated isomers, which necessitates a separation step.
-
Route B: Direct Nitration of 2-ethyl-2H-1,2,3-triazole. This approach involves the initial synthesis of the 2-ethyl-2H-1,2,3-triazole followed by a regioselective nitration at the C4 position. The success of this route is highly dependent on controlling the regioselectivity of the nitration reaction.
Route A: Alkylation of 4-nitro-1,2,3-triazole
This synthetic approach begins with the nitration of 1,2,3-triazole to produce 4-nitro-1,2,3-triazole, which is then alkylated using an ethylating agent. The alkylation of the sodium salt of 4-nitro-1,2,3-triazole with ethyl bromide typically results in a mixture of three isomers: 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole (the N3-isomer).[1]
Experimental Protocol
Step 1: Synthesis of 4-nitro-1,2,3-triazole
A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent for the direct nitration of 2H-1,2,3-triazole.[1] The reaction is typically carried out at a controlled low temperature to manage the exothermic nature of the reaction and to minimize side product formation.
Step 2: Ethylation of 4-nitro-1,2,3-triazole and Isomer Separation
The alkylation of 4(5)-nitro-1,2,3-triazole in basic media generally yields a mixture of N1, N2, and N3-alkylation products.[2] An effective methodology for separating these regioisomeric N-alkyl(aryl)nitrotriazoles has been developed, which relies on the differences in their basicity and reactivity during quaternization and complexation reactions.[2] For some crystalline products, separation can be achieved by extraction with nonpolar solvents and subsequent crystallization.[2]
Quantitative Data for Alkylation of 4-nitro-1,2,3-triazole with Ethyl Bromide
| Product Isomer | Molar Ratio in Mixture |
| 1-ethyl-4-nitro-1,2,3-triazole (N1) | 4 |
| This compound (N2) | 8 |
| 1-ethyl-5-nitro-1,2,3-triazole (N3) | 1 |
This data is based on the alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide, as determined by NMR spectroscopy.
Workflow for Route A
References
Comparative Analysis of 2-Ethyl-4-nitro-2H-1,2,3-triazole and Alternative Energetic Materials
A comprehensive review of the physicochemical, energetic, and toxicological properties of 2-ethyl-4-nitro-2H-1,2,3-triazole, its isomers, and established high explosives.
This guide provides a detailed comparison of the properties of the emerging energetic material, this compound, with its structural isomers and the widely used military explosives RDX and HMX. Due to the limited availability of specific experimental data for the pure this compound isomer, this report also includes data on its parent compound, 4-nitro-2H-1,2,3-triazole, and its more extensively studied isomer, 1-ethyl-4-nitro-1H-1,2,3-triazole. This comparative analysis is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development.
Physicochemical and Energetic Properties
The energetic properties of nitrotriazoles are of significant interest for their potential applications as explosives and propellants. The introduction of an ethyl group to the 4-nitro-2H-1,2,3-triazole ring can influence its density, thermal stability, and detonation performance. A direct comparison of these properties with established materials like RDX and HMX is crucial for evaluating its potential.
| Property | This compound (and isomers) | 4-nitro-2H-1,2,3-triazole | RDX (Cyclotrimethylenetrinitramine) | HMX (Octogen) |
| Molecular Formula | C4H6N4O2 | C2H2N4O2 | C3H6N6O6 | C4H8N8O8 |
| Molecular Weight ( g/mol ) | 142.11 | 114.06[1][2] | 222.12 | 296.16 |
| Density (g/cm³) | Data not available | Data not available | 1.82 | 1.91[3] |
| Melting Point (°C) | Data not available | Data not available | 205 | 276-286 |
| Detonation Velocity (m/s) | Data not available | Data not available | 8750 (at 1.80 g/cm³)[4] | 9100[5] |
| Detonation Pressure (GPa) | Data not available | Data not available | ~34-35[6] | ~39-42.3[3][7] |
| Appearance | Data not available | Solid | White crystalline solid[4] | Colorless solid[8] |
Note: Specific experimental data for this compound is currently limited in publicly available literature. The data for its parent compound and common explosives are provided for a baseline comparison.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide. This reaction yields a mixture of three isomeric N-ethyl-4-nitro-1,2,3-triazoles, with the 2-ethyl isomer being a major product. The molar ratio of the N1, N2, and N3-alkylation products is approximately 4:8:1.[9]
General Experimental Protocol for the Synthesis of N-Ethyl-4-nitro-1,2,3-triazole Isomers:
A solution of sodium 4-nitro-1,2,3-triazolate in a suitable solvent (e.g., DMF) is treated with ethyl bromide. The reaction mixture is stirred at a controlled temperature for a specific duration. After the reaction is complete, the solvent is removed, and the resulting residue contains a mixture of 1-ethyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethyl-5-nitro-1H-1,2,3-triazole. Separation of the individual isomers can be achieved using chromatographic techniques.
Standard Synthesis of RDX (Bachmann process):
The Bachmann process is a common method for synthesizing RDX. It involves the nitrolysis of hexamine with a mixture of concentrated nitric acid and acetic anhydride, with the addition of ammonium nitrate.
Caption: Bachmann process for RDX synthesis.
Standard Synthesis of HMX:
HMX is often produced as a byproduct of the Bachmann process for RDX synthesis. The process can be optimized to favor the production of HMX by adjusting reaction conditions such as temperature and reactant ratios. A common method involves the nitrolysis of hexamine in the presence of acetic anhydride, nitric acid, and ammonium nitrate.[8]
References
- 1. 4-nitro-2H-1,2,3-triazole | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RDX - Wikipedia [en.wikipedia.org]
- 5. HMX - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HMX (Octogen) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-ethyl-4-nitro-2H-1,2,3-triazole
Essential Safety and Handling Guide for 2-ethyl-4-nitro-2H-1,2,3-triazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on the known hazards of similar nitro and triazole compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be used when there is a risk of splashing.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if handling in a poorly ventilated area or if dust is generated.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from preparation to immediate post-handling procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
-
Preparation and Area Setup :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill containment materials readily available.
-
-
Don Appropriate PPE :
-
Put on all PPE as specified in Table 1.
-
-
Chemical Handling :
-
Immediate Work Area Cleanup :
-
Clean any spills immediately according to your laboratory's standard operating procedures for hazardous materials.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
-
Decontamination of Equipment :
-
Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
-
Doff PPE :
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by a lab coat and eye protection.
-
-
Hand Washing :
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.
Disposal Workflow for this compound Waste
Caption: Step-by-step plan for the disposal of this compound waste.
-
Collect Chemical Waste :
-
Place all waste containing this compound into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Collect Contaminated PPE :
-
Dispose of all contaminated disposable PPE, such as gloves and wipes, in a separate, sealed waste bag or container designated for solid hazardous waste.
-
-
Label Waste Containers :
-
Clearly label all waste containers with the full chemical name ("this compound") and any associated hazard symbols as required by your institution and local regulations.
-
-
Store Waste :
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arrange for Professional Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]
-
References
- 1. 4-nitro-2H-1,2,3-triazole | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 4. 3 Common Chemicals That Require Chemical Protective Gear [int-enviroguard.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
